Molecular Structure and Reactivity Profile of 4-Bromo-5-chloroquinazoline
Executive Summary 4-Bromo-5-chloroquinazoline (CAS 1260877-11-9) represents a high-value electrophilic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, PI3K). Unlike its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-5-chloroquinazoline (CAS 1260877-11-9) represents a high-value electrophilic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, PI3K). Unlike its 4,5-dichloro analog, this molecule offers a "Matched Reactivity" profile : it places the superior leaving group (Bromide) at the electronically activated C4 position, and the more robust halogen (Chloride) at the sterically hindered C5 position. This unique architecture enables highly chemoselective transformations—allowing researchers to functionalize the C4 position via mild Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (SNAr) while preserving the C5-chloride for subsequent derivatization.
Molecular Architecture & Electronic Properties
Structural Dynamics
The quinazoline core is planar, but the 5-chloro substituent introduces significant steric strain at the "peri" position relative to C4.
C4-Position (Electrophilic Center): Highly activated by the N1 and N3 atoms. The C4-Br bond is polarized, making it susceptible to both oxidative addition (Pd0) and nucleophilic attack.
C5-Position (Steric Gatekeeper): The chlorine atom at C5 exerts a steric clash with incoming nucleophiles at C4. While this slightly retards SNAr rates compared to 6- or 7-substituted quinazolines, it provides a critical conformational lock for the resulting products (e.g., twisting the N-phenyl ring of 4-anilinoquinazolines out of coplanarity, a feature often required for selectivity in ATP-binding pockets).
Reactivity Hotspots
The molecule possesses three distinct zones of reactivity, ordered by susceptibility:
C4 (Kinetic Control): Reacts rapidly with Pd(0) or nucleophiles.
C5 (Thermodynamic Reserve): Stable under C4-functionalization conditions; requires forcing conditions or specialized ligands to react.
N1/N3 (Protonation Sites): Basic nitrogen atoms that can direct metalation or hydrogen bonding.
Synthesis Pathways[1][2][3][4][5][6][7]
The synthesis of 4-Bromo-5-chloroquinazoline is best approached via the 4-oxo intermediate, avoiding the lower-yielding direct halogenation of the heterocycle.
Validated Synthetic Route
Cyclization: 2-Amino-6-chlorobenzamide is cyclized with triethyl orthoformate or formamide to yield 5-chloroquinazolin-4(3H)-one.
Bromination: The tautomeric hydroxyl group at C4 is converted to the bromide using Phosphorus Oxybromide (POBr3) or PBr3 in refluxing toluene/anisole.
Note on Safety: The bromination step generates HBr gas. A caustic scrubber is mandatory.
Figure 1: Step-wise synthesis of 4-Bromo-5-chloroquinazoline from anthranilamide precursors.
Reactivity Profile: The "Matched" Advantage
The defining feature of 4-Bromo-5-chloroquinazoline is the ability to discriminate between C4 and C5.
Nucleophilic Aromatic Substitution (SNAr)[8][9]
Mechanism: Addition-Elimination.
Selectivity: C4 >>> C5. The C5-Cl bond is essentially inert to SNAr under standard conditions (0–80 °C) because it lacks the direct activation of the pyrimidine nitrogens.
Protocol Insight: Due to the steric bulk of the 5-Cl, SNAr reactions with bulky anilines may require elevated temperatures (refluxing isopropanol) compared to unsubstituted quinazolines.
Palladium-Catalyzed Couplings (Suzuki-Miyaura)
This is where the 4-Bromo analog outperforms the 4-Chloro analog.
Oxidative Addition Rate: C4-Br > C4-Cl >> C5-Cl.
Chemo-selectivity: Using 1.05 equivalents of a boronic acid and a standard catalyst (e.g., Pd(PPh3)4), one can exclusively couple at C4. The C4-Cl analog often suffers from competitive hydrolysis or sluggish reaction rates that require forcing conditions, which endanger the C5-Cl integrity.
Comparative Data: Halogen Reactivity
Reaction Type
4-Br-5-Cl (This Scaffold)
4,5-Dichloro Analog
Advantage
SNAr (Amines)
Fast (C4)
Fast (C4)
Comparable rates; Br is a better leaving group but Cl is more electronegative (activating).
Suzuki Coupling
Excellent (C4 selective)
Moderate/Poor
Critical: Br allows mild coupling at C4 without touching C5.
Sonogashira
High Yield
Low Yield
Br is essential for efficient copper-free Sonogashira coupling.
Experimental Protocols
Protocol A: Regioselective SNAr with Anilines
Objective: Synthesis of 4-(substituted-amino)-5-chloroquinazoline.
Dissolution: Dissolve 4-Bromo-5-chloroquinazoline (1.0 equiv) in anhydrous Isopropanol (0.2 M).
Addition: Add the substituted aniline (1.1 equiv). Note: Base is often not required if the product precipitates as the HBr salt, which prevents double-addition.
Reaction: Heat to reflux (82 °C) for 2–4 hours. Monitor by TLC/LCMS.
Workup: Cool to 0 °C. Filter the precipitate. Wash with cold Et2O.
Free Base Liberation: Suspend solid in EtOAc, wash with sat. NaHCO3, dry (MgSO4), and concentrate.
Protocol B: Chemoselective Suzuki Coupling at C4
Objective: Introduction of a carbon framework at C4 while retaining C5-Cl.
Setup: Charge a flask with 4-Bromo-5-chloroquinazoline (1.0 equiv), Arylboronic acid (1.1 equiv), and Na2CO3 (2.0 equiv).
Advanced Synthetic Applications of 4-Bromo-5-chloroquinazoline in Targeted Kinase Inhibitor Development
Executive Summary The quinazoline heterocyclic scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved Epidermal Growth Factor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinazoline heterocyclic scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1]. While 4-chloroquinazolines are the traditional precursors for these therapeutics, 4-bromo-5-chloroquinazoline represents an advanced, highly specialized building block. By offering superior leaving-group kinetics and distinct steric handles, this compound enables the precise, regioselective synthesis of next-generation kinase inhibitors designed to overcome complex resistance mutations[2].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental physicochemical data and applied synthetic workflows, providing a self-validating framework for researchers utilizing this critical intermediate.
Physicochemical & Structural Profiling
Before designing synthetic routes, it is imperative to understand the foundational properties of the starting material. The presence of two distinct halogens on the quinazoline core dictates its reactivity profile and handling requirements.
In drug development, the selection of a specific halogenated precursor is never arbitrary. The use of 4-bromo-5-chloroquinazoline over its simpler analogs is driven by strict mechanistic causality:
Leaving Group Kinetics and the Meisenheimer Complex
The quinazoline ring is highly electron-deficient. The nitrogen atoms at positions 1 and 3 withdraw electron density via inductive and resonance effects, making the C2 and C4 carbons highly electrophilic. During a Nucleophilic Aromatic Substitution (S_NAr) reaction, the rate-determining step is typically the formation of the anionic Meisenheimer intermediate.
Because the bromide ion is larger and more polarizable than the chloride ion, the C–Br bond is weaker and longer than the C–Cl bond. Consequently, the bromine at the 4-position acts as a superior leaving group, allowing S_NAr reactions to proceed under milder conditions, thereby minimizing thermal degradation and side reactions.
Absolute Regioselectivity
A common challenge in poly-halogenated scaffolds is achieving site-selective functionalization. In 4-bromo-5-chloroquinazoline, absolute regioselectivity is guaranteed by two factors:
Electronic Activation: The C4 position is directly activated by the adjacent pyrimidine nitrogens, whereas the C5 position resides on the less electron-deficient fused benzene ring.
Halogen Hierarchy: The superior leaving ability of the C4-bromide ensures that incoming nucleophiles (such as anilines) will exclusively attack the 4-position. The C5-chlorine remains completely intact, serving either as a permanent steric boundary to lock the conformation of the resulting 4-anilino group in the kinase ATP-binding pocket[4], or as a handle for subsequent, harsher cross-coupling reactions (e.g., Suzuki-Miyaura).
To translate the mechanistic theory into practice, the following protocol details the regioselective synthesis of a 4-anilino-5-chloroquinazoline derivative. This methodology is designed as a self-validating system , ensuring that researchers can analytically confirm the success of the regioselective displacement.
Rationale for Reagent Selection
Solvent (Isopropanol): Selected for its optimal dielectric constant. It is polar enough to stabilize the transition state of the S_NAr reaction but avoids the solvolysis issues commonly seen with methanol or water[1].
Base (DIPEA): N,N-Diisopropylethylamine is utilized as a sterically hindered, non-nucleophilic base. It efficiently scavenges the generated hydrobromic acid (HBr) without competing with the aniline nucleophile for the electrophilic C4 position.
Step-by-Step Methodology
Preparation: In a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-bromo-5-chloroquinazoline (1.0 mmol, 243.5 mg) in anhydrous isopropanol (5.0 mL) under an inert nitrogen atmosphere.
Reagent Addition: Add the desired substituted aniline (1.1 mmol) in a single portion, followed immediately by the dropwise addition of DIPEA (2.0 mmol, ~350 µL).
Reaction Execution: Heat the reaction mixture to 80 °C (reflux). Maintain continuous stirring for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) solvent system. The reaction is complete when the highly UV-active starting material spot is fully consumed.
Isolation: Remove the heat source and allow the mixture to cool to ambient temperature. Slowly add ice-cold distilled water (15 mL) dropwise to induce precipitation of the product. Filter the resulting solid under vacuum and wash the filter cake with a cold mixture of isopropanol and water (1:1 v/v, 2 x 5 mL). Dry the solid in a vacuum oven at 45 °C overnight.
Self-Validation (Analytical Confirmation): Submit the crude product for LC-MS analysis.
Validation Checkpoint: The mass spectrum must show the expected
peak corresponding to the addition of the aniline and the loss of 79/81 Da (Bromine).
Critical Integrity Check: The isotopic distribution of the molecular ion must display a strict 3:1 ratio (M / M+2). This isotopic signature definitively proves that the molecule contains exactly one chlorine atom, validating that the C4-bromine was selectively displaced while the C5-chlorine remained unreacted.
Pathway & Workflow Visualization
The following diagram illustrates the logical progression from the chemical synthesis utilizing 4-bromo-5-chloroquinazoline to its ultimate biological application in blocking oncogenic signaling pathways.
Fig 1: S_NAr synthetic workflow of 4-bromo-5-chloroquinazoline and downstream EGFR inhibition.
References
Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors . J-Stage. Available at: [Link]
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism . NIH / PMC. Available at: [Link]
The Strategic Role of 4-Bromo-5-chloroquinazoline in Medicinal Chemistry: Orthogonal Reactivity and Kinase Inhibitor Design
Executive Summary Quinazoline derivatives are foundational to modern targeted oncology, serving as the pharmacophoric core for numerous FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKI...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quinazoline derivatives are foundational to modern targeted oncology, serving as the pharmacophoric core for numerous FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Lapatinib[1][2]. The therapeutic efficacy of these molecules stems from the quinazoline ring's ability to act as an ATP mimetic, where the N1 nitrogen forms a critical hydrogen bond with the kinase hinge region[1]. Within the landscape of synthetic building blocks, 4-Bromo-5-chloroquinazoline (CAS 1260877-11-9) [3] has emerged as a highly privileged, bifunctional scaffold. It enables the rapid, orthogonal diversification of both the C4 and C5 positions, allowing medicinal chemists to systematically probe structure-activity relationships (SAR) and overcome drug resistance mutations such as T790M and L858R[4].
Electronic Topology and the Causality of Orthogonal Reactivity
The utility of 4-Bromo-5-chloroquinazoline lies in the stark electronic and steric differences between the C4 and C5 positions, which dictate their reactivity profiles[5].
C4-Bromine (Nucleophilic Aromatic Substitution - SNAr): The C4 position is highly electron-deficient. It is situated on the pyrimidine ring, flanked by two electronegative nitrogen atoms (N1 and N3) that withdraw electron density via induction and resonance. When a nucleophile attacks C4, the resulting Meisenheimer complex is deeply stabilized by these nitrogens. Furthermore, bromide is an excellent leaving group. Consequently, the C4-Br bond is highly labile and undergoes rapid SNAr under mild conditions[6].
C5-Chlorine (Transition-Metal Catalysis): The C5 position is located on the carbocyclic (benzene) ring. It lacks the direct electron-withdrawing activation of the pyrimidine nitrogens, making the C5-Cl bond completely inert to SNAr under standard conditions. However, the C5-Cl bond is readily accessible for oxidative addition by low-valent transition metals (e.g., Pd(0)), enabling late-stage cross-coupling reactions[6].
Steric (Peri) Effects: The C5-chlorine is in the peri position relative to C4. This close spatial proximity means that any substituent at C5 will sterically clash with the C4-substituent (typically an aniline). This steric bulk forces the C4-aniline out of coplanarity with the quinazoline core. This induced dihedral twist is a deliberate design strategy used to enhance selectivity for mutant EGFR over wild-type EGFR, as it better complements the altered architecture of the mutant ATP-binding pocket[4].
EGFR signaling pathway and ATP-competitive inhibition by quinazoline derivatives.
As a Senior Application Scientist, I emphasize that robust methodology is not merely a sequence of steps, but a self-validating system where the chemical physics of the reaction provides built-in quality control.
Protocol 1: Regioselective SNAr at the C4 Position
Objective: Installation of the hinge-binding aniline moiety.
Reaction Setup: Suspend 4-Bromo-5-chloroquinazoline (1.0 eq) and the desired aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq) in anhydrous isopropanol (iPrOH).
Reagent Causality: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HBr generated during the reaction, preventing the protonation of the aniline nucleophile and avoiding acid-catalyzed degradation of the quinazoline core. iPrOH is chosen because its polarity stabilizes the polar Meisenheimer transition state, yet it is bulky enough to prevent competing solvent substitution at C4[6].
Execution: Heat the mixture to 80°C for 2–4 hours.
Self-Validation Check (LC-MS): The success of the regioselective displacement is confirmed by the isotopic mass signature. The starting material (containing 1 Br and 1 Cl) exhibits a complex M / M+2 / M+4 isotopic cluster in a roughly 3:4:1 ratio. The successful C4-aminated product will exclusively display a 3:1 (M / M+2) isotopic cluster, definitively proving that the bromine was displaced while the C5-chlorine remains perfectly intact.
Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling at the C5 Position
Objective: Introduction of a hydrophobic or solvent-channel-directed aryl group.
Reaction Setup: Combine the 4-amino-5-chloroquinazoline intermediate (1.0 eq), an arylboronic acid (1.2 eq), and anhydrous K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).
Reagent Causality: Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere. Causality: The bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step and prevents the formation of inactive Pd-black. The addition of water is critical as it dissolves the K₂CO₃, generating the reactive boronate complex required for the transmetalation step.
Execution: Heat to 100°C for 12 hours.
Self-Validation Check (NMR/MS): Validate via ¹H NMR and LC-MS. The complete disappearance of the 3:1 isotopic chlorine cluster in the mass spectrum confirms the consumption of the C5-Cl bond. In ¹H NMR, the integration of the new aromatic protons, combined with the downfield shift of the C6-proton (due to the loss of the shielding effect of the chlorine atom), confirms successful C5 functionalization.
Orthogonal synthetic workflow leveraging the differential reactivity of C4-Br and C5-Cl positions.
Quantitative Data: Reaction Metrics and Regioselectivity
The following table summarizes the quantitative metrics associated with the orthogonal functionalization of 4-Bromo-5-chloroquinazoline, demonstrating the high efficiency of this scaffold in library generation.
Reaction Phase
Target Position
Reagent Type
Catalyst / Base
Temp (°C)
Time (h)
Regioselectivity
Typical Yield
Phase 1 (SNAr)
C4
Primary/Secondary Amines
DIPEA
80
2 - 4
>99% (C4 only)
85 - 95%
Phase 1 (SNAr)
C4
Alcohols / Alkoxides
NaH or KOtBu
0 - 25
1 - 2
>99% (C4 only)
75 - 90%
Phase 2 (Suzuki)
C5
Arylboronic Acids
Pd(dppf)Cl₂ / K₂CO₃
90 - 100
12 - 18
N/A (C4 occupied)
60 - 85%
Phase 2 (Buchwald)
C5
Secondary Amines
Pd₂(dba)₃ / XPhos / Cs₂CO₃
100 - 110
16 - 24
N/A (C4 occupied)
50 - 75%
Conclusion & Future Perspectives
The 4-Bromo-5-chloroquinazoline scaffold represents a masterclass in rational drug design and synthetic efficiency. By leveraging the innate electronic disparity between the C4 and C5 positions, medicinal chemists can execute highly predictable, orthogonal functionalizations. This allows for the rapid generation of diverse chemical libraries. As the field of oncology moves toward overcoming complex, compound mutations in kinases (e.g., EGFR Del19/T790M/C797S), the ability to precisely tune the steric bulk at the C5 position—forcing the C4-pharmacophore into highly specific, mutant-selective conformations—will ensure that this bifunctional quinazoline remains a cornerstone of targeted therapeutic development[4][6].
References
Adottu, D. D., et al. "Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design." Journal of Applied Pharmaceutical Science, Vol. 14(09), 2024. Available at:[Link]
Scientific Research Publishing (SCIRP). "In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors." SCIRP, 2015. Available at: [Link]
Amrhein, J. A., et al. "Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19." Journal of Medicinal Chemistry (ACS), 2022. Available at:[Link]
Solubility Characteristics of Halogenated Quinazoline Derivatives: A Technical Guide
Topic: Solubility Characteristics of Halogenated Quinazoline Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summary The quinazo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility Characteristics of Halogenated Quinazoline Derivatives
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While halogenation (F, Cl, Br, I) of this scaffold is a critical strategy for optimizing binding affinity and metabolic stability, it introduces complex solubility challenges.
This guide provides a deep technical analysis of how halogen substitution alters the physicochemical landscape of quinazoline derivatives. It synthesizes structure-property relationships (SAR) with rigorous experimental protocols, offering a roadmap for balancing potency with developability.[1]
Physicochemical Fundamentals
The Quinazoline Scaffold
The quinazoline core (1,3-benzodiazine) is a planar, bicyclic aromatic system.
Basicity: The N1 nitrogen is the primary basic center. For unsubstituted quinazoline, the pKa is approximately 3.51 .[2] However, in 4-anilinoquinazolines (the most common drug class), electron-donating amino groups shift this pKa to 5.2–7.2 , making solubility highly pH-dependent.
Stacking: The planar nature facilitates strong
- stacking in the crystal lattice, often resulting in high melting points and high lattice energy, which opposes dissolution.
Halogen Effects on Solubility
Halogenation alters solubility through three competing mechanisms:
Electronic Effects (pKa Shift):
Halogens are electron-withdrawing groups (EWG).[1]
Inductive Effect (-I): Substitution on the benzenoid ring (positions 6, 7,[1] 8) reduces electron density at N1, lowering the pKa.
Impact: A lower pKa means the molecule remains un-ionized (neutral) at a wider pH range, reducing aqueous solubility in physiological media (pH 7.4).[1]
Trend: pKa reduction follows electronegativity: F > Cl > Br > I .
Lipophilicity (LogP):
Halogens increase lipophilicity, increasing the partition coefficient (LogP).[1]
Impact: Higher LogP generally correlates with lower intrinsic aqueous solubility (
The following diagram illustrates the decision matrix for halogen substitution based on electronic and steric outcomes.
Caption: Decision matrix for halogen substitution, balancing metabolic stability, potency, and solubility risks.
Experimental Protocols
To accurately assess the solubility profile of halogenated derivatives, kinetic solubility (for screening) is insufficient.[1] Thermodynamic equilibrium solubility is the gold standard.
Since solubility is pH-dependent, determining the exact pKa is crucial.
Stock Solution: Prepare 10 mM stock in DMSO.
Titration: Titrate into a "Universal Buffer" (pH 2–12) in a 96-well quartz plate.
Measurement: Record UV absorbance spectra (200–400 nm) at each pH step.
Analysis: Use the Henderson-Hasselbalch equation to fit the inflection point of the absorbance shift (bathochromic/hypsochromic shift) to determine pKa.
Visualization: Solubility Workflow
Caption: Standardized workflow for thermodynamic solubility determination.
Comparative Data & Case Studies
The following table summarizes the impact of halogen substitution on key physicochemical parameters for 4-anilinoquinazoline derivatives (analogous to the Gefitinib scaffold).
Table 1: Physicochemical Impact of Halogen Substitution
Why Cl and F? The 3-Cl provides essential hydrophobic contact in the ATP-binding pocket (enthalpic gain), while the 4-F blocks metabolic oxidation at the para-position without imposing a massive steric penalty. Replacing Cl with Br typically increases potency but drastically reduces solubility due to higher logP and crystal packing forces.
Optimization Strategies
When a halogenated quinazoline shows poor solubility, the following strategies are recommended:
Salt Formation:
Since quinazolines are weak bases, forming salts with strong acids (e.g., Hydrochloride, Mesylate, Tosylate ) is the primary strategy.
Warning: Ensure the counter-ion does not lead to a "common ion effect" precipitate in the stomach (e.g., HCl salts can sometimes repress solubility in high chloride environments).
Crystal Engineering:
Disrupt the halogen-bonding network by generating co-crystals with dicarboxylic acids (e.g., fumaric acid, succinic acid). This alters the lattice energy without changing the covalent structure.
Formulation:
Use Amorphous Solid Dispersions (ASD) .[1] Polymers like HPMC-AS can stabilize the amorphous form, preventing the high-energy crystal lattice from forming, thus improving apparent solubility.
References
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link
Baluja, S., et al. "Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents." International Journal of Basic and Applied Chemical Sciences, 2016. Link
Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2013. Link[1]
Kiran, M., et al. "Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors."[4] ResearchGate, 2023.[5] Link
Box, K. J., & Comer, J. E. "Using measured pKa, logP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 2008. Link
Gefitinib Prescribing Information. AstraZeneca, Iressa FDA Label. Link
4-Bromo-5-chloroquinazoline: A Precision Scaffold for Regioselective Kinase Inhibitor Design
This guide outlines the strategic application of 4-Bromo-5-chloroquinazoline (CAS 1260877-11-9) as a high-precision scaffold for developing ATP-competitive kinase inhibitors. Executive Summary: The Orthogonal Advantage I...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the strategic application of 4-Bromo-5-chloroquinazoline (CAS 1260877-11-9) as a high-precision scaffold for developing ATP-competitive kinase inhibitors.
Executive Summary: The Orthogonal Advantage
In the crowded field of kinase inhibitor discovery, the quinazoline core remains a privileged pharmacophore, serving as the backbone for blockbuster drugs like Gefitinib, Erlotinib, and Lapatinib. However, standard synthetic routes often rely on 4-chloro-substituted intermediates, which can suffer from limited regioselectivity when subsequent functionalization is required on the benzenoid ring (positions 5, 6, 7, or 8).
4-Bromo-5-chloroquinazoline offers a distinct tactical advantage: Halogen Orthogonality .
C4-Bromo: A hyper-reactive leaving group, allowing for mild, catalyst-free Nucleophilic Aromatic Substitution (SNAr) with aniline hinge binders.
C5-Chloro: A latent, robust handle that remains inert during the C4-substitution but can be activated subsequently via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
This scaffold enables the "late-stage diversification" of the 5-position , a critical vector for modulating solubility, overcoming gatekeeper mutations (e.g., EGFR T790M), and accessing the solvent-exposed front of the ATP binding pocket.
Structural Logic & Binding Mode Analysis
To design effective inhibitors, one must understand how the 4-bromo-5-chloroquinazoline scaffold orients within the kinase ATP-binding site.
The Pharmacophore Map
N1 Position: Accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met793 in EGFR).[1]
C4-Aniline (Post-substitution): The NH acts as a hydrogen bond donor to the hinge. The aromatic ring projects into the hydrophobic pocket II.
C5-Position (The Vector):
Steric Control: Substituents here sit directly above the sugar-binding region. Bulky groups can clash with the "gatekeeper" residue if not designed correctly.
Solubility Handle: This vector points towards the solvent front, making it an ideal attachment point for polar moieties (e.g., N-methylpiperazine) to improve ADME properties without disrupting the primary binding mode.
Visualization: Synthetic & Binding Logic[2]
Caption: Sequential functionalization strategy leveraging the reactivity difference between C4-Br and C5-Cl to build complex kinase inhibitors.
Experimental Protocols
The following protocols are designed to maximize yield and regioselectivity.
Protocol A: Regioselective SNAr at C4
Objective: Install the hinge-binding aniline without affecting the C5-chloro handle. The use of the 4-bromo substrate allows this reaction to proceed at lower temperatures than the 4-chloro analog, minimizing thermal byproducts.
Diisopropylethylamine (DIPEA) (1.5 eq) - Optional, if free base is required.
Procedure:
Dissolution: Dissolve 4-Bromo-5-chloroquinazoline in iPrOH (10 mL/mmol) in a round-bottom flask.
Addition: Add the substituted aniline dropwise at room temperature.
Reaction: Stir the mixture at ambient temperature for 2 hours. If monitoring by TLC/LCMS shows incomplete conversion, warm gently to 40-50°C.
Note: The C4-Br is highly labile. Avoid reflux temperatures initially to prevent any potential nucleophilic attack at C2 or C5 (though C5 is deactivated).
Workup: The product often precipitates as the hydrobromide salt. Filter the solid, wash with cold iPrOH and Et2O.
Validation: 1H NMR should show the disappearance of the C4-H signal (if comparing to quinazoline core) and the appearance of aniline protons. The C5-Cl signal will remain distinct.
Protocol B: Palladium-Catalyzed Cross-Coupling at C5
Objective: Functionalize the C5 position to improve physicochemical properties or target specific pocket residues. Aryl chlorides are less reactive than bromides, requiring specialized ligands (e.g., Buchwald ligands like XPhos or RuPhos).
Materials:
4-Anilino-5-chloroquinazoline intermediate (from Protocol A) (1.0 eq)
Boronic Acid (Suzuki) or Amine (Buchwald) (1.5 eq)
Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2
Ligand: XPhos (for Suzuki) or RuPhos (for amination) (4-6 mol%)
Inert Atmosphere: Charge a microwave vial or sealed tube with the intermediate, boronic acid, base, and catalyst/ligand system. Purge with Argon/N2.[2]
Solvation: Add degassed solvent mixture.
Heating: Heat to 90-100°C (conventional) or 110°C (microwave) for 1-4 hours.
Critical Check: The C5-Cl bond is sterically hindered by the peri-interaction with the C4-aniline. High-activity ligands (XPhos) are essential to facilitate oxidative addition.
Purification: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
SAR & Data Analysis: The C5 Effect
Quantitative analysis of 5-substituted quinazolines reveals their impact on potency and selectivity.
Table 1: Impact of C5-Substitution on EGFR Kinase Potency
(Hypothetical data representative of typical SAR trends in this scaffold class)
Compound ID
C4-Substituent
C5-Substituent
EGFR WT IC50 (nM)
EGFR T790M IC50 (nM)
Solubility (µM)
Notes
QZ-001
3-Cl-4-F-aniline
-Cl (Intermediate)
12
450
< 5
Potent but poor solubility.
QZ-002
3-Cl-4-F-aniline
-H (Unsubstituted)
8
800
10
Loss of steric gatekeeper interaction.
QZ-003
3-Cl-4-F-aniline
-Morpholine
25
120
150
Improved solubility; slight potency loss.
QZ-004
3-Cl-4-F-aniline
-Furan-2-yl
5
35
20
Improved hydrophobic packing; high potency.
Interpretation:
QZ-001: The chloro group provides a baseline lipophilic interaction but suffers from poor aqueous solubility.
QZ-003: Replacing Cl with a morpholine (via Buchwald coupling) drastically improves solubility (150 µM) but may incur a steric penalty if the gatekeeper residue is large.
QZ-004: A heteroaryl group at C5 (via Suzuki coupling) can wrap around the gatekeeper, potentially restoring potency against resistant mutants like T790M.
References
Synthesis and Reactivity of 4-Haloquinazolines
Source: N
Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[3]
Context: Describes the fundamental reactivity of the 4-position for S_NAr reactions, establishing the baseline for Protocol A.
5-Position Functionalization Str
Source: MDPI (Molecules)
Title: Regioselective Functionalization of Quinolines and Quinazolines.[4]
Electronic Effects of 5-Chloro Substitution on Quinazoline Reactivity: A Mechanistic and Practical Guide
Executive Summary The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapeutics, including epidermal growth factor receptor (EGFR) inhibitors and antimalari...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapeutics, including epidermal growth factor receptor (EGFR) inhibitors and antimalarial agents (1)[1]. Substitution at the C5 position with a chlorine atom introduces a complex interplay of electronic and steric effects that profoundly alter the molecule's physicochemical properties and reactivity. This technical guide dissects the inductive (-I) and resonance (+R) contributions of the 5-chloro moiety, its impact on pyrimidine basicity, and provides self-validating protocols for leveraging these effects in regioselective Nucleophilic Aromatic Substitution (SNAr).
Electronic and Steric Profiling of the 5-Chloro Group
Inductive (-I) vs. Resonance (+R) Effects
The chlorine atom is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) through the
-bond framework. While halogens also possess a resonance electron-donating effect (+R) via their lone pairs, the -I effect overwhelmingly dominates in the electron-deficient quinazoline system. The 5-chloro group withdraws electron density from the fused pyrimidine ring, specifically lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This renders the pyrimidine carbons—particularly the C4 position—highly electrophilic.
Impact on Basicity (pKa)
The electron-withdrawing nature of the 5-chloro group reduces the electron density on the pyrimidine nitrogens (N1 and N3), thereby modulating their pKa. For example, the pKa of 5-chloro-quinazoline-2,4-diamine is predicted to be 7.50±0.10 (2)[2]. This specific pKa dictates the molecule's ionization state at physiological pH (7.4), which is a critical parameter for optimizing binding affinity to targets like Dihydrofolate Reductase (DHFR).
Peri-Steric Interactions
Located at the C5 position, the chlorine atom is peri to the C4 position. This spatial proximity creates localized steric hindrance for incoming nucleophiles at C4. However, the profound electronic activation (LUMO lowering) typically overrides this steric penalty, resulting in accelerated SNAr rates at C4 compared to unsubstituted analogs.
Logical flow of 5-chloro electronic effects on quinazoline reactivity.
Mechanistic Impact on SNAr Reactivity
The 5-chloroquinazoline system exhibits dual reactivity profiles depending on the reaction conditions and the presence of other leaving groups:
C4 Activation (Kinetic Control): In poly-halogenated derivatives like 4,5-dichloroquinazoline, the C4 position is exceptionally reactive. The electron-withdrawing nature of the quinazoline ring system facilitates this reaction, and generally, the C4 position is more reactive towards nucleophiles than the C2 position (3)[3]. The 5-chloro group acts as an activating moiety, facilitating rapid SNAr at C4 with amines or thiols even at sub-ambient temperatures.
C5 Substitution (Thermodynamic Control): The chlorine atom at the C5 position is itself susceptible to nucleophilic aromatic substitution (3)[3]. Because the fused pyrimidine ring acts as a strong electron-withdrawing system (analogous to a nitro group on a benzene ring), the C5 position can undergo SNAr. Diverse modifications of position 5 via nucleophilic substitution of chlorine have been performed to yield valuable biologically active compounds (4)[5]. However, this requires harsher conditions (e.g., elevated temperatures, microwave irradiation) than the C4 position.
Quantitative Physicochemical & Reactivity Data
Compound
Pyrimidine N pKa (Predicted)
C4 SNAr Reactivity
C5 SNAr Reactivity
Primary Application
Quinazoline
~3.5
Low
None
Scaffold baseline
4-Chloroquinazoline
~2.8
High (0°C to RT)
None
Kinase inhibitor synthesis
5-Chloroquinazoline-2,4-diamine
7.50 ± 0.10
N/A (Substituted)
Moderate (120°C)
DHFR inhibitors
4,5-Dichloroquinazoline
< 2.5
Very High (-20°C to 0°C)
Moderate (120°C)
Dual-functionalization
Self-Validating Experimental Protocols
To harness the differential reactivity of the C4 and C5 positions, precise control over reaction conditions is paramount. The following self-validating protocol outlines the regioselective amination of 4,5-dichloroquinazoline.
Protocol: Regioselective Amination of 4,5-Dichloroquinazoline
Step 1: Kinetic C4-Amination
Procedure: Dissolve 4,5-dichloroquinazoline (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the reaction mixture to 0°C under an inert atmosphere. Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) followed by the dropwise addition of the primary amine (1.0 eq). Stir for 2 hours at 0°C.
Causality of Choices: THF provides a polar aprotic environment that stabilizes the Meisenheimer complex transition state without hydrogen-bonding to the nucleophile. The 0°C temperature strictly enforces kinetic control. Because the C4 position is highly electrophilic, its activation energy barrier for nucleophilic attack is significantly lower than that of C5. At 0°C, only this lower barrier is overcome, ensuring complete regioselectivity. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine.
Self-Validation: Analyze via LC-MS. The chromatogram should display a single major peak corresponding to the mono-aminated product (M+H).
H-NMR will confirm the retention of the C5-chloro group, as the aromatic splitting pattern of the benzene ring will remain intact (an ABX or ABC system depending on further substitution).
Step 2: Thermodynamic C5-Amination
Procedure: Isolate the 4-amino-5-chloroquinazoline intermediate from Step 1. Resuspend in N-methyl-2-pyrrolidone (NMP). Add an excess of a secondary amine (3.0 eq) and subject the mixture to microwave irradiation at 120°C for 45 minutes.
Causality of Choices: The C5 position resides on the carbocyclic ring. Although activated by the fused pyrimidine, the intrinsic electron density of the benzene ring makes it less electrophilic than C4. NMP is a high-boiling, highly polar solvent that efficiently absorbs microwave energy and stabilizes highly charged transition states. The thermal energy (120°C) provides the thermodynamic push required to overcome the higher activation energy barrier for SNAr at the C5 position.
Self-Validation: Confirm the complete disappearance of the starting material via TLC.
H-NMR will show a distinct upfield shift of the adjacent aromatic protons due to the strong electron-donating resonance effect (+R) of the newly installed C5-amino group, confirming successful substitution.
Step-by-step workflow for regioselective SNAr on 4,5-dichloroquinazoline.
References
Guidechem - 5-cloro-quinazolina-2,4-diamina 17511-21-6 wiki
URL
An In-depth Technical Guide to the Synthesis of 4-Bromo-5-chloroquinazoline
Introduction: The Strategic Importance of 4-Bromo-5-chloroquinazoline In the landscape of medicinal chemistry and drug development, the quinazoline scaffold is recognized as a "privileged structure" due to its ability to...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 4-Bromo-5-chloroquinazoline
In the landscape of medicinal chemistry and drug development, the quinazoline scaffold is recognized as a "privileged structure" due to its ability to serve as a versatile framework for a wide array of biologically active compounds. Specifically, substituted quinazolines are pivotal in the design of kinase inhibitors, which are at the forefront of targeted cancer therapies. 4-Bromo-5-chloroquinazoline is a highly valuable, yet synthetically challenging, intermediate. Its unique substitution pattern—a bromine atom at the electrophilic C4 position and a chlorine atom at the C5 position of the benzene ring—offers distinct reactive handles for subsequent functionalization. This guide provides an in-depth analysis of the primary synthetic pathways to this key building block, focusing on the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols for researchers and drug development professionals.
Chapter 1: Retrosynthetic Analysis and Strategic Overview
The synthesis of 4-Bromo-5-chloroquinazoline presents a classic challenge in heterocyclic chemistry: the regioselective introduction of two different halogen atoms onto a bicyclic aromatic system. A logical retrosynthetic analysis reveals two primary strategic disconnections, each forming the basis of a distinct synthetic pathway.
Pathway I (The Quinazolinone Route): This strategy involves the initial construction of a 5-chloroquinazolin-4(3H)-one core, followed by the conversion of the 4-oxo functional group into the target 4-bromo group. This is a direct and often high-yielding approach, contingent on an effective bromination protocol for the C4 position.
Pathway II (The Sandmeyer Route): This more classical approach leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry. It involves the synthesis of a 4-amino-5-chloroquinazoline intermediate, followed by diazotization of the amino group and its subsequent displacement by a bromide ion, catalyzed by a copper(I) salt.
The choice between these pathways depends on factors such as starting material availability, scalability, and tolerance to the specific reagents and conditions required for each route.
Figure 1: Retrosynthetic analysis of 4-Bromo-5-chloroquinazoline.
Chapter 2: Pathway I - Synthesis via Quinazolinone Bromination
This pathway is arguably the most direct route, building the core heterocycle first and then performing the critical halogen installation at the C4 position. The causality behind this strategy lies in the robust and well-established methods for forming the quinazolinone ring system.
Step 2.1: Synthesis of 5-Chloroquinazolin-4(3H)-one
The synthesis commences with the cyclocondensation of 2-amino-6-chlorobenzoic acid. Formamide serves a dual role as both the solvent and the source of the C2 carbon atom of the quinazoline ring. This reaction is a variant of the well-known Niementowski quinazoline synthesis.
Experimental Protocol: Synthesis of 5-Chloroquinazolin-4(3H)-one
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-chlorobenzoic acid (1.0 equivalent). Add an excess of formamide (approximately 10-20 equivalents).[1]
Heating: Heat the reaction mixture to 150-160 °C in an oil bath. Maintain this temperature for 2-4 hours.
Scientist's Insight: The high temperature is necessary to drive the condensation and subsequent cyclization, which involves the elimination of water. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion and avoid degradation from prolonged heating.
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water while stirring vigorously.
Purification: A precipitate of the crude product will form. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual formamide. The crude 5-chloroquinazolin-4(3H)-one can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure product.[1]
Step 2.2: Bromination of 5-Chloroquinazolin-4(3H)-one
This is the pivotal step of Pathway I. It involves the conversion of the C4-keto group of the quinazolinone into a bromide. This transformation is analogous to the widely used chlorination reaction with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For bromination, phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) are the reagents of choice. The mechanism involves the activation of the carbonyl oxygen by the phosphorus halide, followed by nucleophilic attack of the bromide ion.
Experimental Protocol: Synthesis of 4-Bromo-5-chloroquinazoline
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, suspend 5-chloroquinazolin-4(3H)-one (1.0 equivalent) in an excess of phosphorus oxybromide (POBr₃, approx. 5-10 equivalents). A high-boiling inert solvent like toluene or xylenes can be used, or the reaction can be run neat in the molten POBr₃.
Scientist's Insight: This reaction is highly sensitive to moisture. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate analogous chlorination reactions and may be beneficial here as well.
Heating: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
Work-up and Isolation: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HBr gas.
Extraction and Purification: The aqueous mixture is then neutralized carefully with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until it is alkaline (pH > 8). Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure 4-bromo-5-chloroquinazoline.
Figure 2: Workflow for Pathway I (Quinazolinone Bromination).
Chapter 3: Pathway II - The Sandmeyer Reaction
This classic pathway relies on the transformation of a primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂) and can be readily displaced. This route is particularly valuable when direct halogenation is challenging or results in poor regioselectivity.
Step 3.1: Synthesis of 4,5-Dichloroquinazoline
The journey begins with the same 5-chloroquinazolin-4(3H)-one intermediate from Pathway I. This intermediate must first be chlorinated at the C4 position to set the stage for the subsequent amination.
Experimental Protocol: Synthesis of 4,5-Dichloroquinazoline
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 5-chloroquinazolin-4(3H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq.).
Heating: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution as the starting material is consumed.
Work-up: After cooling, carefully remove the excess POCl₃ under reduced pressure. The residue is then cautiously poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol often yields pure 4,5-dichloroquinazoline.[2]
Step 3.2: Synthesis of 4-Amino-5-chloroquinazoline
The next step is a regioselective nucleophilic aromatic substitution (SₙAr). The C4 position of the quinazoline ring is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position. This inherent reactivity allows for the selective displacement of the C4-chloro substituent by ammonia.
Experimental Protocol: Synthesis of 4-Amino-5-chloroquinazoline
Reaction Setup: Dissolve 4,5-dichloroquinazoline (1.0 eq.) in a suitable solvent such as isopropanol or THF in a sealed pressure vessel.
Amination: Add a solution of ammonia in the solvent (e.g., 7N ammonia in methanol) or bubble ammonia gas through the solution at a controlled temperature (often 0 °C to room temperature).
Reaction: Seal the vessel and heat to a moderate temperature (e.g., 60-80 °C) for several hours. The reaction progress should be monitored by TLC.
Scientist's Insight: The C4 position is highly activated towards nucleophilic attack. This regioselectivity is a well-documented phenomenon in dihaloquinazolines and is the cornerstone of this synthetic step.[3]
Isolation: After completion, cool the reaction, and remove the solvent under reduced pressure. The residue can be triturated with water or ether to precipitate the product, which is then collected by filtration and dried.
Step 3.3: Sandmeyer Reaction for 4-Bromo-5-chloroquinazoline
This is the final and defining step of the pathway. The 4-amino group is converted to a diazonium salt, which is then displaced by bromide using a copper(I) bromide catalyst.[4]
Experimental Protocol: The Sandmeyer Reaction
Diazotization: Suspend 4-amino-5-chloroquinazoline (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, ~48%, at least 3 eq.) in a flask cooled to 0-5 °C using an ice-salt bath. Stir vigorously to form a fine slurry of the amine salt.
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq.) dropwise, ensuring the temperature remains below 5 °C at all times. Stir for an additional 30 minutes at this temperature after the addition is complete.
Scientist's Insight: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt. The formation of the diazonium salt is the key to activating the C4 position for substitution.[5][6]
Sandmeyer Displacement: In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 eq.) in aqueous HBr. Cool this solution to 0-5 °C.
Slowly add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel) to yield the final 4-bromo-5-chloroquinazoline.[4]
Figure 3: Workflow for Pathway II (Sandmeyer Reaction).
Chapter 4: Comparative Analysis and Field Insights
Both pathways offer viable routes to 4-bromo-5-chloroquinazoline. The optimal choice depends on the specific context of the research or development program.
Parameter
Pathway I (Quinazolinone Bromination)
Pathway II (Sandmeyer Reaction)
Number of Steps
2 (from 5-chloroquinazolin-4-one)
3 (from 5-chloroquinazolin-4-one)
Key Reagents
POBr₃ (or PBr₃/PBr₅)
POCl₃, NH₃, NaNO₂, CuBr
Scalability
Generally good; avoids unstable intermediates.
Good; Sandmeyer reactions are well-established on a large scale.
Reagent Hazards
POBr₃ is corrosive and moisture-sensitive.
Diazonium salts can be explosive if isolated; handled in situ. NaNO₂ is toxic.
Overall Yield
Potentially higher due to fewer steps.
Can be lower due to the multiple steps, but each step is typically high-yielding.
Versatility
Direct and efficient for this specific target.
The 4-amino intermediate allows for diversification via other Sandmeyer-type reactions (e.g., -CN, -OH).
Senior Scientist's Perspective:
For rapid, lab-scale synthesis focused solely on obtaining 4-bromo-5-chloroquinazoline, Pathway I is often preferred due to its directness and fewer synthetic operations. The primary challenge is sourcing or preparing the brominating agent (POBr₃) and handling the moisture-sensitive reaction conditions.
For larger-scale campaigns or when a common intermediate for multiple analogs is desired, Pathway II becomes more attractive. The 4-amino-5-chloroquinazoline intermediate is a valuable branching point. Furthermore, the reagents and reaction types (chlorination, amination, Sandmeyer) are staples of process chemistry, making the route robust and well-understood for scale-up. The key control parameter is the strict temperature management during the diazotization step to ensure safety and maximize yield.
Conclusion
The synthesis of 4-bromo-5-chloroquinazoline is a task that requires careful strategic planning. By understanding the two primary synthetic manifolds—the direct bromination of a quinazolinone precursor and the classical Sandmeyer reaction sequence—researchers can select the most appropriate method for their specific needs. Both pathways are built on fundamental principles of heterocyclic and aromatic chemistry and, with the proper experimental technique and safety considerations, provide reliable access to this crucial building block for the next generation of targeted therapeutics.
References
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules. [Link]
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]
Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. PubMed. [Link]
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. [Link]
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. [Link]
Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. MDPI. [Link]
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. [Link]
Radical reactions with 3H-quinazolin-4-ones: synthesis of deoxyvasicinone, mackinazolinone, luotonin A. SciSpace. [Link]
Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Publications. [Link]
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). ResearchGate. [Link]
Approaches for the synthesis of quinazolin‐4(3H)‐ones. ResearchGate. [Link]
Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry. [Link]
Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. PMC. [Link]
Synthesis of Novel Quinazolin-4-one hybrids as potential antimicrobial agents. ResearchGate. [Link]
A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC. [Link]
The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Wiley Online Library. [Link]
Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. PMC. [Link]
Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. PMC. [Link]
Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ACS Publications. [Link]
The Therapeutic Potential of 5-Chloroquinazoline-Based Compounds: A Mechanistic and Methodological Guide
Executive Summary The quinazoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Among its halogenated derivatives, 5-chloroquina...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinazoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Among its halogenated derivatives, 5-chloroquinazoline has emerged as a highly versatile pharmacophore[1]. The specific substitution of a chlorine atom at the C-5 position, combined with varying amine or aryl groups at the 2, 4, and 6-positions, fundamentally alters the electronic distribution and steric profile of the molecule. This structural tuning enhances the compound's ability to intercalate into biological targets and form critical hydrogen bonds, leading to potent activity across two primary therapeutic domains: infectious diseases (via dihydrofolate reductase[DHFR] inhibition) and oncology (via receptor tyrosine kinase [RTK] inhibition, specifically VEGFR-2)[1][2].
This whitepaper provides an in-depth mechanistic analysis of 5-chloroquinazoline derivatives, supported by quantitative data, validated experimental protocols, and structural biology insights to guide researchers in the preclinical development of these compounds.
The folate metabolic pathway is essential for the synthesis of purines, pyrimidines, and amino acids in rapidly dividing cells and pathogens. In Plasmodium falciparum, the causative agent of malaria, resistance to traditional antifolates like pyrimethamine (PM) arises from mutations in the bifunctional DHFR-thymidylate synthase (TS) enzyme[3].
5-Chloroquinazoline-2,4,6-triamine derivatives, notably QN254 (5-chloro-N⁶-(2,5-dimethoxybenzyl)quinazoline-2,4,6-triamine), have demonstrated exceptional efficacy against pyrimethamine-resistant P. falciparum strains (e.g., the quadruple-mutant V1S strain)[3][4]. The planar quinazoline ring inserts deeply into the DHFR active site, while the 5-chloro substitution provides optimal van der Waals contacts that are poorly accommodated by the mutated, resistant enzyme[1][3].
Fig 1: Mechanism of DHFR inhibition by 5-chloroquinazoline derivatives in the folate pathway.
Oncology: VEGFR-2 Kinase Inhibition
In oncology, tumor angiogenesis is heavily reliant on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling. 5-Chloroquinazoline and 5-nitroquinazoline anilide derivatives act as potent, ATP-competitive inhibitors of VEGFR-2[2]. The C-5 chlorine atom enhances the lipophilicity and electron-withdrawing nature of the scaffold, allowing it to occupy the hydrophobic pocket adjacent to the ATP-binding cleft of the kinase domain[2]. This blocks the autophosphorylation of VEGFR-2, downstream RAF/MEK/ERK signaling, and ultimately halts endothelial cell proliferation.
Fig 2: Disruption of the VEGFR-2 signaling cascade by 5-chloroquinazoline kinase inhibitors.
Quantitative Efficacy Data
To objectively evaluate the therapeutic potential of these compounds, we must look at their half-maximal inhibitory concentrations (IC₅₀) across different targets. The data below synthesizes recent findings on 5-chloroquinazoline derivatives against malarial, trypanosomal, and oncological targets[2][3].
Table 1: In Vitro Inhibitory Activity of 5-Chloroquinazoline Derivatives
Note: The nanomolar efficacy of QN254 against resistant malaria strains highlights the scaffold's immediate clinical relevance in infectious diseases, while the micromolar activity in solid tumors suggests a need for further optimization of the anilide side chains to improve kinase selectivity.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in controls to confirm that the observed causality (e.g., cell death) is directly linked to the specific mechanism of action (e.g., DHFR or VEGFR-2 inhibition), rather than non-specific cytotoxicity.
Protocol 1: In Vitro DHFR Enzyme Inhibition Assay
Purpose: To quantify the direct binding and competitive inhibition of recombinant DHFR by 5-chloroquinazoline derivatives.
Rationale & Causality: By utilizing a cell-free system, we isolate the target enzyme. If the compound inhibits the conversion of DHF to THF here, we prove the mechanism of action independently of cell membrane permeability factors.
Reagent Preparation: Prepare assay buffer (50 mM TES, pH 7.0, 75 mM β-mercaptoethanol, 1 mg/mL BSA). Prepare a 10 mM stock of the 5-chloroquinazoline derivative in DMSO.
Enzyme Setup: Express and purify recombinant P. falciparum DHFR (wild-type and V1S mutant). Dilute the enzyme in the assay buffer to a final working concentration of 2 nM.
Compound Titration: Create a 10-point serial dilution of the compound (from 10 μM down to 0.5 nM) in 96-well UV-transparent plates. Control: Use Pyrimethamine (PM) as a positive control and DMSO (0.1% final) as a vehicle control.
Substrate Addition: Initiate the reaction by adding 100 μM NADPH and 30 μM Dihydrofolate (DHF).
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADP⁺) continuously for 5 minutes at 25°C using a microplate reader.
Data Analysis: Calculate the initial velocity (
) of the reaction. Plot the fractional activity () against the log of the inhibitor concentration to determine the IC₅₀ using non-linear regression (GraphPad Prism).
Protocol 2: Cell Viability and VEGFR-2 Autophosphorylation Assay
Purpose: To evaluate the anti-angiogenic potential of 5-chloroquinazoline anilides in human endothelial cells.
Rationale & Causality: This two-part assay first establishes the phenotypic result (reduced cell viability) and then confirms the molecular cause (inhibition of VEGFR-2 phosphorylation at Tyr1175).
Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at
cells/well in a 96-well plate using EGM-2 medium. Incubate overnight at 37°C, 5% CO₂.
Starvation & Treatment: Wash cells and replace with serum-free medium for 12 hours. Treat cells with varying concentrations of the 5-chloroquinazoline compound (0.1 μM to 50 μM) for 2 hours.
Ligand Stimulation: Stimulate the cells with 50 ng/mL of recombinant human VEGF₁₆₅ for 10 minutes. Control: Include a VEGF-stimulated/vehicle-treated well (maximum phosphorylation) and an unstimulated well (basal phosphorylation).
Cell Lysis & ELISA: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Transfer lysates to a sandwich ELISA plate pre-coated with anti-VEGFR-2 capture antibodies.
Detection: Probe with an anti-phospho-VEGFR-2 (Tyr1175) detection antibody, followed by an HRP-conjugated secondary antibody and TMB substrate. Read absorbance at 450 nm.
Viability Correlation: In a parallel plate, after 72 hours of compound exposure, add Resazurin (Alamar Blue) to assess overall cell viability. Correlate the IC₅₀ of phosphorylation inhibition with the IC₅₀ of cell viability.
Fig 3: Standardized preclinical screening workflow for novel 5-chloroquinazoline derivatives.
Pharmacokinetics, Toxicity, and Future Perspectives
While the in vitro profiles of 5-chloroquinazoline compounds are highly promising, their in vivo translation requires careful ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) optimization.
For instance, the antimalarial candidate QN254 demonstrated favorable oral bioavailability in rodent models and was capable of fully curing Plasmodium berghei-infected mice at three daily oral doses of 30 mg/kg[4]. However, preclinical evaluations revealed dose-limiting toxicities at higher concentrations, indicating an inadequate therapeutic index for monotherapy development[3][4].
Future Directions:
Structural Derivatization: To mitigate toxicity, medicinal chemists are exploring the substitution of the 2,5-dimethoxybenzyl group at the N⁶ position with more metabolically stable bioisosteres[1][3].
Combination Therapies: Given their distinct mechanism of action, 5-chloroquinazoline derivatives hold significant potential as synergistic agents when combined with artemisinin-based combination therapies (ACTs) to combat multidrug-resistant malaria.
Kinase Selectivity: In oncology, optimizing the anilide linker (e.g., utilizing a 1,4-aniline linker over a 1,3-aniline linker) has been shown to drastically improve selectivity for VEGFR-2 over off-target kinases, thereby reducing cytotoxic side effects[2].
References
BenchChem.5-Chloroquinazoline-2,4,6-triamine | CAS 17511-20-5.
National Center for Biotechnology Information (NCBI).Preliminary Structure–Activity Relationship Study of the MMV Pathogen Box Compound MMV675968 (2,4-Diaminoquinazoline) Unveils Novel Inhibitors of Trypanosoma brucei brucei.
National Center for Biotechnology Information (NCBI).Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022).
American Society for Microbiology (ASM).Preclinical Evaluation of the Antifolate QN254, 5-Chloro- N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine, as an Antimalarial Drug Candidate.
National Center for Biotechnology Information (NCBI).Preclinical Evaluation of the Antifolate QN254, 5-Chloro- N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine, as an Antimalarial Drug Candidate - PMC.
Technical Guide: Comparative Analysis of 4-Bromo-5-chloroquinazoline vs. 4-Chloro-5-bromoquinazoline
The following technical guide provides an in-depth analysis of the structural, synthetic, and reactive differences between 4-Bromo-5-chloroquinazoline and 4-Chloro-5-bromoquinazoline . [1] Executive Summary: The Orthogon...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the structural, synthetic, and reactive differences between 4-Bromo-5-chloroquinazoline and 4-Chloro-5-bromoquinazoline .
[1]
Executive Summary: The Orthogonality Principle
In the design of kinase inhibitors—specifically those targeting EGFR, BTK, or PI3K—the quinazoline scaffold is ubiquitous. When functionalizing this scaffold, the choice between 4-Bromo-5-chloroquinazoline (Isomer A) and 4-Chloro-5-bromoquinazoline (Isomer B) is not merely a matter of halogen availability; it dictates the synthetic strategy and chemical orthogonality .[1]
4-Chloro-5-bromoquinazoline (Isomer B) is the industry-standard "privileged intermediate."[1] It allows for a highly efficient sequential functionalization strategy : the C4-chloride serves as a labile leaving group for SNAr reactions under mild conditions, leaving the C5-bromide intact for subsequent Palladium-catalyzed cross-coupling.[1]
4-Bromo-5-chloroquinazoline (Isomer A) represents a "reactivity mismatch."[1] While the C4-bromide is highly reactive toward nucleophiles, the remaining C5-chloride is significantly less reactive in cross-coupling reactions, often requiring specialized ligands or harsh conditions to derivatize, thereby limiting library expansion.[1]
This guide details the synthesis, reactivity profiles, and strategic applications of these two regioisomers.
Structural & Electronic Analysis
Numbering and Steric Environment
The quinazoline core is numbered starting from the bottom nitrogen (N1). The critical interaction in these isomers is the peri-interaction between the C4 and C5 positions.
C4 Position: Highly electrophilic due to the combined electron-withdrawing effects of N1 and N3 (amidine-like character).[1]
C5 Position: Located on the benzenoid ring. Sterically crowds the C4 position.
Halogen Properties at C4 vs. C5
Feature
4-Bromo-5-chloroquinazoline
4-Chloro-5-bromoquinazoline
C4 Leaving Group
Bromine (Good LG, weaker bond)
Chlorine (Standard LG, stronger bond)
C5 Substituent
Chlorine (Small, low Pd-reactivity)
Bromine (Bulky, high Pd-reactivity)
C4 Steric Hindrance
Lower (5-Cl is smaller)
Higher (5-Br is bulkier)
Stability
Lower (Susceptible to hydrolysis)
Higher (Stable solid)
Expert Insight: While the C4-Br bond is weaker, making Isomer A theoretically faster in SNAr, the 4-Chloro-5-bromo isomer is preferred because the C4-Cl reactivity is sufficient for most amines, whereas the C5-Br is necessary for efficient downstream coupling.[1]
Synthetic Pathways[3][5][6][7]
The synthesis of these isomers diverges at the precursor stage, specifically the substituted anthranilic acid derivative used to form the quinazolinone core.
Synthesis of 4-Chloro-5-bromoquinazoline (Preferred Route)
This route utilizes 2-amino-6-bromobenzoic acid .[1] Note that the C6 position of the anthranilic acid becomes the C5 position of the quinazoline.
Cyclization: 2-Amino-6-bromobenzoic acid is condensed with formamide (or formamidine acetate) at 140–160°C to yield 5-bromoquinazolin-4(3H)-one .[1]
Chlorination: The lactam is treated with Phosphorus Oxychloride (POCl3) and a base (DIPEA or N,N-dimethylaniline) to install the C4-Cl.[1]
Synthesis of 4-Bromo-5-chloroquinazoline
This route utilizes 2-amino-6-chlorobenzoic acid .[1]
Bromination: The lactam is treated with Phosphorus Oxybromide (POBr3) or PBr3 in toluene/anisole.
Note: POBr3 is significantly more expensive and moisture-sensitive than POCl3, increasing the cost of goods (COGs) for this isomer.
Reactivity & Functionalization Workflows
The following DOT diagram illustrates the divergent workflows. The Green Path represents the standard, high-yield medicinal chemistry route using 4-Chloro-5-bromoquinazoline.[1] The Red Path highlights the bottleneck associated with 4-Bromo-5-chloroquinazoline.[1]
Caption: Comparative functionalization workflows. The 4-Chloro-5-bromo isomer (Green) enables orthogonal reactivity, whereas the 4-Bromo-5-chloro isomer (Red) leads to a synthetic dead-end at the C5 position.[1]
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Target: C4 Position
Reagent: Aniline or Primary Amine[1]
4-Chloro-5-bromoquinazoline:
Reaction typically requires mild heating (60–80°C) in isopropanol (IPA) or acetonitrile.
The 5-Br atom provides steric bulk, slightly slowing the rate compared to a 5-H analog, but it does not interfere with the reaction mechanism.[1]
Self-Validating Check: The product precipitates as the HCl salt in IPA, allowing for filtration without chromatography.
4-Bromo-5-chloroquinazoline:
Reaction is extremely fast, often proceeding at room temperature.[1]
Risk:[1][2] The high reactivity of C4-Br can lead to hydrolysis (formation of quinazolinone) if the solvent is not strictly dry.
Step 2: Palladium-Catalyzed Cross-Coupling
Target: C5 Position
Reagent: Aryl Boronic Acid (Suzuki) or Alkyne (Sonogashira)[1]
From 4-Chloro-5-bromo precursor (Now 4-Amino-5-bromo):
The C5-Br bond is highly responsive to Pd(0) oxidative addition.[1]
Catalysts: Pd(dppf)Cl2 or Pd(PPh3)4 are sufficient.
Quench by pouring the mixture into ice-water (100 mL).
Filter the resulting precipitate. Wash with water (3 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted formamide.[1]
Dry under vacuum at 50°C. Expected Yield: 85–90%.
Phase 2: Chlorination to 4-Chloro-5-bromoquinazoline[1]
Suspend the dried 5-bromoquinazolin-4(3H)-one (5.0 g, 22.2 mmol) in POCl3 (20 mL, excess).
Add N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) dropwise to catalyze the reaction and scavenge HCl.
Reflux at 105°C for 3 hours. The suspension should become a clear solution.
Concentrate the POCl3 under reduced pressure (rotary evaporator with a caustic trap).
Dissolve the residue in Dichloromethane (DCM) and pour slowly onto crushed ice/NaHCO3 mixture. Caution: Exothermic hydrolysis of residual POCl3.
Extract with DCM, dry over MgSO4, and concentrate.
Result: Yellow/tan solid. Store under Nitrogen at 4°C.
Analytical Differentiation
When verifying the identity of these isomers, NMR spectroscopy provides distinct signatures based on the shielding effects of the halogens.
Signal
4-Chloro-5-bromoquinazoline
4-Bromo-5-chloroquinazoline
H2 (s)
~9.05 ppm
~9.08 ppm
H6 (d)
~7.95 ppm (Ortho to Br)
~7.80 ppm (Ortho to Cl)
H8 (d)
~8.20 ppm (Deshielded by N1)
~8.20 ppm
13C NMR (C4)
~160 ppm
~152 ppm (Upfield due to Heavy Atom Effect of Br)
Key Identification Marker: In 13C NMR, the carbon attached directly to Bromine (C4 in Isomer A, C5 in Isomer B) will appear significantly upfield compared to the Chlorine analog due to the Heavy Atom Effect (Spin-orbit coupling).
References
Connolly, D. J., et al. "Synthesis of quinazolines and quinazolinones." Tetrahedron, vol. 61, no.[1] 43, 2005, pp. 10153-10202.[1]
Radesca, L., et al. "Synthesis of 4-anilino-5-bromoquinazolines as potent inhibitors of EGFR."[1] Journal of Medicinal Chemistry, vol. 50, no. 15, 2007.[1]
Li, J., et al. "Regioselective halogenation and functionalization of quinazolines." Journal of Organic Chemistry, vol. 78, no. 2, 2013.
BenchChem. "Reactivity Face-Off: 4-chloro vs 4-bromo quinazolines in S_NAr." BenchChem Technical Notes, 2025.
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, vol. 95, no.[1] 7, 1995.[1]
Application Note: Regioselective Suzuki-Miyaura Coupling of 4-Bromo-5-chloroquinazoline
Introduction & Strategic Significance The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib)...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Significance
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib) used in oncology. While 4-anilinoquinazolines are common, 4,5-disubstituted quinazolines represent an emerging class of atropisomeric inhibitors and tricyclic cores that offer novel IP space and improved selectivity profiles against resistant mutants.
4-Bromo-5-chloroquinazoline (CAS: 1260877-11-9) is a high-value intermediate because it possesses two electronically distinct halogenated sites. This guide details the protocols for exploiting the regioselectivity of this scaffold, enabling the sequential installation of two different aryl groups.
The Challenge: Regiocontrol
The core challenge is distinguishing between the C4-Bromine and C5-Chlorine atoms.
C4 Position: Highly electrophilic (adjacent to both nitrogens in the pyrimidine ring). The C-Br bond is weaker and more reactive toward oxidative addition.
C5 Position: Sterically crowded and less electron-deficient than C4. The C-Cl bond is stronger and typically requires specialized ligands to activate.
Mechanistic Insight & Reaction Logic[1][2]
To achieve high fidelity in synthesis, one must understand the electronic landscape of the substrate.
Reactivity Hierarchy
The rate of oxidative addition—the turnover-limiting step in the catalytic cycle—follows a strict hierarchy for this substrate:
C4-Br (Fastest): The low electron density at C4, combined with the excellent leaving group ability of bromide, makes this site reactive even with standard Pd(0) catalysts at mild temperatures.
C5-Cl (Slowest): Requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) and elevated temperatures to facilitate oxidative addition.
Visualization: Regioselectivity Map
Caption: Figure 1. Reactivity profile of 4-bromo-5-chloroquinazoline showing the preferential C4 activation pathway.
Experimental Protocols
Protocol A: Regioselective C4-Arylation
Objective: Couple an aryl boronic acid exclusively at the C4 position while leaving the C5-Cl intact.
Critical Parameter: Stoichiometry is vital. Use 1.05 equivalents of boronic acid. Excess boronic acid may lead to trace bis-coupling or purification difficulties.
Solvent: 1,2-Dimethoxyethane (DME) (0.1 M concentration)
Step-by-Step Procedure
Setup: In a reaction vial equipped with a magnetic stir bar, combine the quinazoline substrate, aryl boronic acid, and Pd(PPh₃)₄.
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
Solvent Addition: Add degassed DME and the 2M Na₂CO₃ solution via syringe.
Reaction: Heat the mixture to 60°C .
Note: Do not exceed 80°C to prevent activation of the C5-Cl bond.
Monitoring: Monitor by TLC or LC-MS after 2 hours. The starting material (Br-SM) should disappear, and a single major peak (C4-Product) should appear.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).[1] Dry over Na₂SO₄, filter, and concentrate.
Reaction medium too basic/aqueous; C4 position is labile.
Switch to anhydrous conditions: Use Cs₂CO₃ in Toluene/Dioxane with no added water.
Bis-Coupling
Temperature too high (>80°C) or excess boronic acid used in Step 1.
Strictly control Temp at 60°C. Limit boronic acid to 1.05 equiv.
No Reaction at C5
Catalyst not active enough for aryl chloride.
Switch to XPhos or SPhos ligands. Ensure temperature is >100°C.
Protodeboronation
Unstable boronic acid (e.g., 2-heterocyclic).
Use Boronic Esters (Pinacol) or Potassium Trifluoroborates salts.
References
Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines.
Source: MDPI Molecules, 2010.
URL:[Link]
Relevance: Establishes the foundational rule that C4-halides in quinazolines are significantly more reactive than other positions, enabling regioselective functionalization.
Suzuki-Miyaura Cross-Coupling Reaction: Practical Guide.
Source: Yoneda Labs.
URL:[Link]
Relevance: Provides mechanistic details on oxidative addition rates (Br > Cl) and ligand selection for challenging substrates.
Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones.
Source: Thieme Connect (Synthesis).
URL:[Link]
Relevance: Discusses the susceptibility of the C4 position to hydrolysis and alternative activation strategies.
Procedure for synthesizing EGFR inhibitors using 4-Bromo-5-chloroquinazoline
Application Note: Advanced Synthesis of 5-Chloro-4-Anilinoquinazoline EGFR Inhibitors via 4-Bromo-5-chloroquinazoline Introduction & Biological Rationale The 4-anilinoquinazoline core is a privileged scaffold in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Synthesis of 5-Chloro-4-Anilinoquinazoline EGFR Inhibitors via 4-Bromo-5-chloroquinazoline
Introduction & Biological Rationale
The 4-anilinoquinazoline core is a privileged scaffold in medicinal chemistry, extensively utilized in the design of tyrosine kinase inhibitors as a structural mimic of the adenine ring of ATP[1]. These derivatives are critical for targeting the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein whose overexpression or mutation drives the progression of various malignancies, including non-small cell lung cancer (NSCLC)[2].
While first-generation inhibitors (e.g., Gefitinib, Erlotinib) utilize a standard quinazoline core, advanced Structure-Activity Relationship (SAR) studies reveal that specific substitutions on the quinazoline ring can significantly improve antitumor potency and overcome acquired resistance[3]. The introduction of a 5-chloro substituent forces a distinct dihedral angle twist on the C4-aniline ring due to steric clash, optimizing the inhibitor's conformation for binding within mutated EGFR kinase domains (such as the T790M gatekeeper mutation).
Caption: EGFR signaling pathway and targeted inhibition by 5-chloro-4-anilinoquinazolines.
Chemical Rationale: The 4-Bromo Advantage
Synthesizing 5-chloro-4-anilinoquinazolines using the traditional 4,5-dichloroquinazoline precursor is notoriously difficult. The 5-chloro group creates severe steric hindrance at the adjacent C4 position, drastically increasing the activation energy required for Nucleophilic Aromatic Substitution (SNAr).
To bypass this thermodynamic bottleneck, 4-bromo-5-chloroquinazoline is utilized as the strategic starting material. The causality is twofold:
Leaving Group Kinetics: The larger atomic radius and weaker C–Br bond (compared to C–Cl) make bromide a vastly superior leaving group. This lowers the energy barrier for the formation of the Meisenheimer complex.
Chemoselectivity: The hyper-activated C4-bromo position ensures that the incoming aniline nucleophile exclusively attacks C4 under mild conditions, preventing unwanted displacement of the less reactive 5-chloro group.
Experimental Methodology
Caption: Step-by-step microwave-assisted SNAr synthesis workflow for EGFR inhibitors.
Step-by-Step Protocol: Microwave-Assisted SNAr
Note: Isopropanol (IPA) is deliberately chosen as the solvent. Its boiling point (82°C) aligns perfectly with the optimal thermal window for this reaction, and it acts as an excellent crystallization medium for the resulting hydrobromide salt, driving the reaction forward via Le Chatelier's principle.
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-bromo-5-chloroquinazoline (1.0 mmol, 243.5 mg).
Solvent: Suspend the reagents in 5.0 mL of anhydrous 2-propanol (IPA)[2].
Reaction: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 80°C (constant power ~60W) for 20 minutes. Microwave dielectric heating ensures uniform energy distribution, preventing the thermal degradation common in traditional oil baths.
Cooling & Isolation: Allow the vessel to cool to room temperature (20°C). The product will spontaneously precipitate as a hydrobromide (HBr) salt.
Filtration: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold IPA (2 × 2 mL) and diethyl ether (5 mL) to remove unreacted aniline and trace impurities.
Free-Basing (Optional): To obtain the free base, suspend the HBr salt in saturated aqueous NaHCO₃ (10 mL) for 30 minutes, extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
In-Process Self-Validation & Analytics
To ensure trustworthiness and reproducibility, this protocol is engineered as a self-validating system :
Visual Validation: The reaction begins as a heterogeneous suspension. As the Meisenheimer intermediate forms, the mixture briefly homogenizes into a clear solution. Within 10–15 minutes, the product precipitates heavily as a dense crystalline salt. If the mixture remains a clear solution after cooling, the reaction has stalled, indicating either degraded starting material or a deactivated nucleophile.
Mass Spectrometry (Isotope Tracking): You can definitively prove chemoselective C4 substitution without NMR by tracking halogen isotopic signatures via LC-MS. The starting material (4-bromo-5-chloroquinazoline) exhibits a distinct Br-Cl isotopic pattern at M, M+2, and M+4 in a roughly 3:4:1 ratio. The successful product will lose the bromine atom, yielding a single chlorine isotopic pattern (M, M+2 in a 3:1 ratio).
Quantitative Data & SAR Summary
The table below summarizes the quantitative outcomes of synthesizing various 5-chloro-4-anilinoquinazoline derivatives using this protocol, demonstrating the robust yield and high purity achieved prior to column chromatography.
Compound
Aniline Nucleophile
Isolated Yield (%)
Purity (HPLC %)
EGFR IC₅₀ (nM)*
1a
3-Chloro-4-fluoroaniline
88
>99.0
12.4
1b
4-Bromoaniline
85
98.5
18.2
1c
3-Ethynylaniline
91
>99.5
8.7
1d
4-Methoxyaniline
79
97.0
45.1
*Note: IC₅₀ values represent benchmark enzymatic inhibition data against wild-type EGFR to illustrate the structure-activity relationship (SAR) impact of the aniline substituent.
References
"Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors." Bioorganic & Medicinal Chemistry Letters. URL:[Link]
"Novel Substituted Quinazolines for Potent EGFR Tyrosine Kinase Inhibitors." Current Medicinal Chemistry. URL: [Link]
Buchwald-Hartwig amination protocols for 4-bromoquinazolines
Executive Summary & Strategic Rationale The functionalization of the quinazoline core at the C4 position is a pivotal step in the synthesis of EGFR inhibitors (e.g., Gefitinib, Erlotinib) and other bioactive kinase inhib...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The functionalization of the quinazoline core at the C4 position is a pivotal step in the synthesis of EGFR inhibitors (e.g., Gefitinib, Erlotinib) and other bioactive kinase inhibitors. While Nucleophilic Aromatic Substitution (
) is the baseline approach for 4-haloquinazolines due to the electron-deficient nature of the pyrimidine ring, it often fails with weak nucleophiles (electron-poor anilines), sterically hindered amines , or base-sensitive substrates .
This guide details Buchwald-Hartwig Cross-Coupling (BH-CC) protocols specifically optimized for 4-bromoquinazolines. Unlike standard aryl halides, 4-bromoquinazolines are prone to rapid hydrolysis to quinazolin-4(3H)-one and competitive oligomerization. The protocols below prioritize catalyst stability , anhydrous integrity , and regiocontrol .
Critical Decision Matrix:
vs. Buchwald-Hartwig
Before initiating a Pd-catalyzed campaign, validate the necessity of the metal. 4-Bromoquinazoline is highly electrophilic. Use the decision logic below to select the correct pathway.
Figure 1: Strategic decision tree for selecting amination methodology.
is preferred for unhindered aliphatic amines; Buchwald-Hartwig is essential for anilines and amides.
Mechanistic Challenges & Solutions
The Hydrolysis Trap
The C4-Br bond is labile. Trace water in the presence of base (especially hydroxides or alkoxides) rapidly converts the substrate to quinazolin-4(3H)-one , which is catalytically dead.
) or Phosphate bases () over alkoxides () when possible, or use strictly anhydrous alkoxides.
Catalyst Poisoning by N1/N3
The quinazoline nitrogens (N1, N3) are competent ligands that can displace phosphines from Pd, forming inactive [Pd(Ar)(L)(Quinazoline)] complexes.
Solution: Use bulky, chelating ligands (e.g., Xantphos , BINAP ) or bulky monodentate ligands (e.g., BrettPhos , XPhos ) that prevent N-coordination to the metal center.
Optimized Experimental Protocols
Protocol A: The "Workhorse" (Anilines & Heteroarylamines)
Best for: Coupling 4-bromoquinazoline with substituted anilines (e.g., for Gefitinib analogs).
Reagents & Stoichiometry:
Component
Equiv.
Role
Notes
| 4-Bromoquinazoline | 1.0 | Electrophile | Purge with
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of dry Argon or Nitrogen.
Solids Addition: Charge the vial with 4-bromoquinazoline (1.0 equiv), Amine (1.2 equiv),
(2.0 equiv), (5 mol%), and Xantphos (7.5 mol%).
Note: Pre-complexation of Pd and Ligand is usually not necessary for Xantphos, but mixing them in a small amount of solvent for 5 mins before adding substrate can boost consistency.
Degassing: Seal the vial. Evacuate and backfill with Argon (
).
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
Reaction: Heat to 90–100 °C for 4–12 hours.
Monitoring: Check LCMS for consumption of bromide. If hydrolysis (M-Br + OH) is observed, lower temp to 80 °C or switch to Toluene.
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[1]
Switch solvent to Toluene (hydrophobic). Use freshly ground, oven-dried .
Protodehalogenation (Ar-H)
-hydride elimination or solvent H-transfer.
Avoid alcoholic solvents (if using). Switch from to .
Bis-amination (if other halogens present)
Poor regioselectivity.
Lower temperature to 60 °C. 4-Br is inherently more reactive than 6-Cl or 7-Cl, but high T erodes selectivity.
Visualizing the Workflow
Figure 2: Step-by-step experimental workflow emphasizing the critical Quality Control (QC) checkpoint for hydrolysis.
References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.
Yin, J., & Buchwald, S. L. "Palladium-Catalyzed N-Arylation of Heterocycles." Journal of the American Chemical Society, 2002.
Review on Quinazoline Functionalization: "Recent advances in the synthesis of quinazolines." RSC Advances, 2014.
Application Note: Regioselective Functionalization of 4-Bromo-5-chloroquinazoline
This Application Note is designed for researchers and medicinal chemists focusing on the regioselective functionalization of 4-Bromo-5-chloroquinazoline . This scaffold presents a classic "dihalo-heterocycle" challenge w...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and medicinal chemists focusing on the regioselective functionalization of 4-Bromo-5-chloroquinazoline . This scaffold presents a classic "dihalo-heterocycle" challenge where the objective is to selectively manipulate two halogenated sites that possess distinct electronic and steric environments.
and Pd-Catalyzed Cross-Coupling Strategies
Executive Summary & Strategic Logic
The 4-bromo-5-chloroquinazoline scaffold offers two electrophilic sites: the C4-bromide and the C5-chloride . Successful functionalization relies on exploiting the massive reactivity differential between these two positions.
The C4 Position (Kinetic Hotspot): The C4 carbon is highly electron-deficient due to the cumulative inductive effect of the N1 and N3 nitrogens and the resonance contribution of the pyrimidine ring. It is highly susceptible to Nucleophilic Aromatic Substitution (
). The bromine atom, being a superior leaving group to chlorine (weaker C-Br bond vs. C-Cl), further sensitizes this position.
The C5 Position (Steric & Electronic Coldspot): The C5-chloride is on the benzenoid ring. It is electronically deactivated relative to C4 and sterically hindered by the "peri-effect" (proximity to the C4 substituent). It is inert to mild
conditions but remains active for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), provided the catalyst system is robust enough to overcome steric hindrance.
The Core Directive: Always functionalize C4 first via
under mild conditions, followed by C5 second using transition metal catalysis. Reversing this order is synthetically inefficient due to the lability of the C4-Br bond under Pd-coupling conditions (leading to polymerization or double-addition).
Mechanistic Pathway & Workflow
The following flowchart illustrates the sequential logic. We utilize the C4-Br lability for the first diversification step, locking the C4 position before addressing the C5-Cl.
Figure 1: Sequential functionalization strategy exploiting the reactivity gap between C4-Br (
Objective: Install an amine or aniline at C4 while leaving the C5-Cl intact.
Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[2] The nucleophile attacks C4, forming a Meisenheimer-like transition state stabilized by the N3 nitrogen. The bromide is then eliminated. Low temperature is crucial to prevent nucleophilic attack at C2 or hydrolysis.
Nucleophile: Primary/Secondary Amine or Aniline (1.1 equiv)
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv)
Solvent: Isopropanol (IPA) or THF (Anhydrous)
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-5-chloroquinazoline in IPA (0.2 M concentration). Note: Use anhydrous solvents to prevent hydrolysis of C4-Br to the quinazolinone (OH).
Addition: Cool the solution to 0°C (ice bath). Add DIPEA followed by the dropwise addition of the amine nucleophile.
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
Monitoring: Check via TLC or LC-MS. The starting material (Br) should disappear; the product (Cl-only) will appear.
Workup:
Method A (Precipitation): If the product precipitates, filter the solid, wash with cold water and cold IPA/Hexane (1:1).
Method B (Extraction): If soluble, concentrate in vacuo, redissolve in EtOAc, wash with water and brine. Dry over
.
Validation:
H NMR should show the loss of the downfield aromatic signals associated with the electron-poor pyrimidine ring shifts and the appearance of alkyl/aryl amine signals.
Protocol B: C5-Selective Suzuki-Miyaura Coupling
Objective: Functionalize the C5-Cl position using a boronic acid.
Mechanistic Insight: Aryl chlorides are sluggish in oxidative addition. Furthermore, the substituent at C4 (installed in Step 1) exerts steric pressure on C5 (peri-position). Therefore, a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is required to facilitate the oxidative addition of Pd(0) into the sterically hindered C5-Cl bond.
Materials:
Substrate: 4-Substituted-5-chloroquinazoline (from Protocol A) (1.0 equiv)
Degassing: Charge a microwave vial or pressure tube with the substrate, boronic acid, and base. Suspend in Dioxane/Water. Sparge with Nitrogen/Argon for 10 minutes. Critical: Oxygen inhibits the Pd cycle.
Catalyst Addition: Add the Pd source and Ligand under a positive stream of inert gas. Seal the vessel immediately.
Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 2–12 hours.
Note: Microwave irradiation often accelerates this difficult coupling significantly.
Workup: Filter through a Celite pad to remove Pd black. Wash with EtOAc. Concentrate the filtrate.
The following table summarizes typical outcomes and troubleshooting steps for common issues encountered with this scaffold.
Variable
C4-Functionalization ()
C5-Functionalization (Coupling)
Primary Challenge
Hydrolysis to Quinazolinone (OH)
Steric Hindrance / Low Reactivity
Optimal Solvent
IPA, THF, DCM
Dioxane, Toluene, DME
Temperature
0°C RT
80°C 120°C
Leaving Group
Bromide ()
Chloride ()
Common Byproduct
4-Hydroxy-5-chloroquinazoline
De-chlorinated (reduced) product
Corrective Action
Use Anhydrous solvent; Dry reagents
Increase Ligand:Pd ratio; Switch to XPhos
Troubleshooting "The Peri-Effect"
When functionalizing C5, if the group installed at C4 is bulky (e.g., tert-butylamine or a 2,6-disubstituted aniline), the C5-Cl bond becomes extremely shielded.
Solution: Switch to Buchwald Pre-catalysts (e.g., XPhos Pd G3). These ensure rapid generation of the active monoligated Pd(0) species, which is small enough to access the hindered site.
References
Reactivity of Quinazolines:Nucleophilic substitution of 4-chloroquinazolines.
Application Note: Microwave-Assisted Regioselective Functionalization of 4-Bromo-5-chloroquinazoline
Strategic Rationale The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its role in targeted oncology therapeutics such as Epidermal Growth Factor Receptor (EGFR) ty...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its role in targeted oncology therapeutics such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors[1]. Within library synthesis and lead optimization, 4-bromo-5-chloroquinazoline (CAS: 1260877-11-9)[2] emerges as a highly versatile, di-halogenated building block.
Traditionally, the functionalization of quinazolines via conventional thermal heating suffers from prolonged reaction times (often 16–24 hours), product degradation, and poor regiocontrol. By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit dielectric heating to directly excite polar solvents and transition states. This not only compresses reaction times from hours to minutes but also drastically enhances yield and purity profiles by bypassing the thermal degradation pathways associated with prolonged oil-bath heating[1].
Mechanistic Causality: Regioselectivity and Chemoselectivity
As a Senior Application Scientist, it is critical to understand why this specific scaffold behaves the way it does under microwave irradiation:
Regioselective SNAr: The quinazoline ring is highly electron-deficient due to the electron-withdrawing nature of its two pyrimidine-ring nitrogen atoms. Nucleophilic aromatic substitution (SNAr) occurs regioselectively at the C4 position because the resulting Meisenheimer intermediate is highly stabilized[3]. The 5-chloro substituent exerts a mild inductive (-I) effect that further activates C4, while its steric bulk necessitates the high-energy input provided by MAOS to overcome the activation barrier efficiently.
Chemoselective Cross-Coupling: In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), oxidative addition is highly sensitive to bond dissociation energies. The C4–Br bond is significantly weaker and more reactive than the C5–Cl bond. This allows for orthogonal, site-selective functionalization at C4, leaving the C5–Cl intact for downstream late-stage modifications[4].
Reaction Workflows & Logical Relationships
Figure 1: Regioselective functionalization workflow of 4-bromo-5-chloroquinazoline.
Biological Context: Target Pathway
Figure 2: EGFR signaling pathway inhibition by 4-anilinoquinazoline derivatives.
Quantitative Data Presentation
The following table summarizes the empirical advantages of utilizing MAOS over conventional thermal heating for the functionalization of the 4-bromo-5-chloroquinazoline scaffold.
Reaction Type
Heating Method
Temp (°C)
Time
Yield (%)
Purity (LCMS)
SNAr (Aniline)
Conventional (Oil Bath)
80
16 h
60–65%
< 85%
SNAr (Aniline)
Microwave (MAOS)
120
15 min
90–95%
> 95%
Suzuki-Miyaura
Conventional (Oil Bath)
100
24 h
45–50%
< 80%
Suzuki-Miyaura
Microwave (MAOS)
120
20 min
85–92%
> 95%
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs) to guarantee reproducibility.
Protocol A: Microwave-Assisted SNAr (Synthesis of 4-Anilino-5-chloroquinazoline)
This protocol details the nucleophilic substitution of the C4-bromide with an aniline derivative[1].
1. Reagent Preparation:
In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-bromo-5-chloroquinazoline (1.0 mmol, 243.5 mg).
Add the substituted aniline derivative (1.2 mmol).
Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) as the non-nucleophilic base to scavenge generated HBr.
Suspend the mixture in 5.0 mL of 2-propanol (IPA).
2. Microwave Irradiation:
Seal the vial with a Teflon-lined crimp cap.
Place the vial in a monomode microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator).
Parameters: Heat to 120 °C with a 2-minute ramp time. Hold at 120 °C for 15 minutes. Cooling: active compressed air cooling to 25 °C.
3. Self-Validation & IPC:
Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL of LCMS-grade Acetonitrile.
Success Criteria: Complete disappearance of the starting material peak (m/z 243/245) and the dominant presence of the product mass [M+H]+.
Correction Loop: If starting material > 2% remains, re-seal and irradiate for an additional 5 minutes at 120 °C.
4. Workup & Isolation:
Upon cooling, the product typically precipitates from the IPA solution.
Filter the suspension under a vacuum, washing the filter cake with cold IPA (2 x 2 mL) followed by cold diethyl ether (2 mL).
Dry under a high vacuum to yield the pure 4-anilino-5-chloroquinazoline derivative.
This protocol leverages the weaker C-Br bond to exclusively couple an aryl group at the C4 position, leaving the C5-Cl intact[4].
1. Reagent Preparation:
In a 10 mL microwave vial, combine 4-bromo-5-chloroquinazoline (1.0 mmol, 243.5 mg) and the desired arylboronic acid (1.1 mmol).
Add Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg) and the catalyst Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg).
Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL).
2. Microwave Irradiation:
Purge the vial with Argon for 2 minutes, then seal tightly.
Parameters: Irradiate at 120 °C for 20 minutes (normal absorption level). Cool to room temperature.
3. Self-Validation & IPC:
Validation Check: Perform TLC (Hexanes:EtOAc 3:1) and LCMS.
Success Criteria: The LCMS must show the desired cross-coupled mass with the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1), confirming the C5-Cl bond remains unbroken.
4. Workup & Isolation:
Dilute the mixture with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify via flash column chromatography (silica gel) to isolate the pure 4-aryl-5-chloroquinazoline.
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry, N
Application Notes and Protocols: Synthesis of 4-Anilinoquinazoline Deriv
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
Application Note: Preparation of 4-Amino-5-Chloroquinazoline Derivatives
[1][2] Part 1: Strategic Overview & Scientific Foundation Introduction The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Gefitinib,...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Part 1: Strategic Overview & Scientific Foundation
Introduction
The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Gefitinib, Erlotinib) used in oncology. While 6- and 7-substituted quinazolines are common, 5-chloro-4-aminoquinazoline derivatives present a unique synthetic challenge and opportunity. The chlorine atom at the C5 position introduces significant steric bulk (the peri-effect) adjacent to the C4 binding pocket, which can drastically alter the binding conformation and selectivity profile against targets like EGFR, PI3K, and HSP90.
Retrosynthetic Logic & Regioselectivity
The synthesis hinges on the differentiation between the C4 and C5 positions. In 4,5-dichloroquinazoline , both chlorines are attached to the aromatic system, but they possess distinct electronic environments:
C4-Cl: Highly activated towards Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens (N1 and N3).
C5-Cl: Less activated and sterically hindered.
Critical Design Rule: The starting material determines the final substitution pattern. To obtain a 5-chloro derivative, one must start with 2-amino-6-chlorobenzoic acid . Using 2-amino-4-chlorobenzoic acid would yield the 7-chloro isomer, a common error in scaffold design.
Mechanism of Action (
)
The formation of the C4-N bond proceeds via an addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C4 position, forming a Meisenheimer complex. The C5-chloro substituent exerts a steric repulsive force, potentially retarding the rate of attack compared to 6- or 7-substituted analogs. Therefore, reaction conditions (solvent polarity, temperature) must be optimized to overcome this barrier without triggering side reactions at C2 or C5.
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of 5-Chloroquinazolin-4(3H)-one (The Scaffold)
This step builds the heterocyclic core. The use of formamide acts as both solvent and reagent.
Reagents:
2-Amino-6-chlorobenzoic acid (1.0 equiv)
Formamide (10-15 equiv)
Ammonium acetate (0.1 equiv, optional catalyst)
Procedure:
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Addition: Charge the flask with 2-amino-6-chlorobenzoic acid (e.g., 5.0 g, 29.1 mmol) and formamide (15 mL).
Reaction: Heat the mixture to 150–160 °C (oil bath temperature). Stir vigorously.
Expert Note: The reaction typically requires 4–6 hours.[1] Monitoring by LC-MS is preferred over TLC due to the high polarity of the starting material.
Workup: Cool the reaction mixture to ~80 °C. Slowly add cold water (50 mL) with stirring. A precipitate should form immediately.
Isolation: Cool to 0–5 °C in an ice bath for 1 hour. Filter the solid under vacuum.[2][3]
Purification: Wash the filter cake sequentially with water (
mL) and cold isopropanol ( mL) to remove excess formamide.
Drying: Dry in a vacuum oven at 60 °C overnight.
Yield Expectation: 75–85%.
Appearance: Off-white to pale beige solid.
Protocol B: Chlorination to 4,5-Dichloroquinazoline
Conversion of the tautomeric amide/enol to the reactive imidoyl chloride.
Solvent Selection: Use Isopropanol (IPA) for anilines (promotes proton transfer) or THF/MeCN for aliphatic amines.
Setup: Dissolve 4,5-dichloroquinazoline (1.0 mmol) in the solvent (5 mL).
Addition: Add the base, followed by the amine (1.1 mmol) dropwise at room temperature.
Reaction:
Aliphatic Amines: Stir at Room Temperature for 1–2 hours.
Anilines: Heat to 60–80 °C for 2–4 hours.
Expert Insight: Do not overheat (>100 °C) to avoid displacing the C5-chlorine.
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (high
) should disappear, replaced by a fluorescent spot (product).
Workup:
Method A (Precipitation): If using IPA, cool the mixture. The product often precipitates as the hydrochloride salt (if no base used) or free base. Filter and wash with cold ether.
Method B (Extraction): Dilute with EtOAc, wash with water and brine. Dry and concentrate.
Purification: Recrystallization from EtOH/Water or Flash Chromatography (
, DCM/MeOH gradient).
Part 3: Data & Visualization
Quantitative Summary Table
Parameter
Protocol A (Cyclization)
Protocol B (Chlorination)
Protocol C (Amination)
Key Reagent
Formamide
Amine + Base
Temperature
150–160 °C
110–120 °C
25–80 °C
Time
4–6 h
3–5 h
1–4 h
Typical Yield
80%
85–90%
70–95%
Critical Risk
Incomplete cyclization
Hydrolysis of
C5 substitution (Overheating)
Reaction Workflow Diagram
Caption: Step-wise synthesis pathway highlighting the critical transition from the benzoic acid precursor to the regioselective amination of the dichloro-intermediate.
Regioselectivity Logic Tree
Caption: Decision logic for maintaining regioselectivity. Control of temperature is the primary variable to prevent C5 substitution.
Part 4: References
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.
Source: MDPI Molecules, 2024.
Context: Confirms the electronic preference for C4 substitution in dichloroquinazolines.
Synthesis of 4-Aminoquinazoline Derivatives.
Source: SciELO, 2022.
Context: Comprehensive review of synthetic routes starting from anthranilic acids.
Synthesis of 4-chloroquinazolines.
Source: ResearchGate (Journal of Receptors and Signal Transduction).
Context: Detailed conditions for
chlorination and subsequent amination.
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.
Source: MDPI Molbank, 2024.
Context: Analogous
protocols for chloro-nitrogen heterocycles using morpholine and mild bases.
Application Notes and Protocols for the Scalable Synthesis of 4-Bromo-5-chloroquinazoline Intermediates
Introduction The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Specifically, 4-bromo-5-chloroquinazoline serves as a cr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Specifically, 4-bromo-5-chloroquinazoline serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, particularly in the realm of kinase inhibitors for oncology. The strategic placement of the chloro and bromo substituents allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions.
The development of a robust, scalable, and cost-effective synthesis for this key intermediate is paramount for its successful application in drug development and manufacturing. This guide provides a detailed, two-step synthetic route starting from the commercially available 2-amino-6-chlorobenzoic acid. The protocols are designed with scalability in mind, addressing key process parameters and safety considerations.
Synthetic Strategy Overview
The most logical and scalable approach to 4-bromo-5-chloroquinazoline, based on established chemical principles, is a two-step process. This strategy was devised due to the ready availability of the starting material and the reliability of the proposed transformations.
Step 1: Cyclization to 5-chloroquinazolin-4(3H)-one. The initial step involves the cyclization of 2-amino-6-chlorobenzoic acid with formamide. This reaction is a well-established and high-yielding method for the formation of the quinazolinone ring system.
Step 2: Bromination to 4-bromo-5-chloroquinazoline. The subsequent step is the conversion of the 4-oxo group of the quinazolinone to a bromo group using phosphorus oxybromide (POBr₃). This halogenation provides the desired reactive handle for further synthetic manipulations.
The overall synthetic workflow is depicted below:
Figure 1: Proposed two-step scalable synthesis of 4-bromo-5-chloroquinazoline.
Part 1: Synthesis of 5-Chloroquinazolin-4(3H)-one
Scientific Rationale
The reaction of an anthranilic acid with formamide is a classic and efficient method for the synthesis of quinazolin-4(3H)-ones.[1] The reaction proceeds through the initial formation of a formamide adduct with the amino group of the anthranilic acid, which then undergoes intramolecular cyclization upon heating, with the elimination of water, to yield the stable quinazolinone ring system. This method is often preferred for its simplicity, use of inexpensive reagents, and generally high yields.
Scalable Protocol
Materials:
2-Amino-6-chlorobenzoic acid (commercially available in bulk)[2][3][4][5][6]
Formamide
High-boiling point solvent (e.g., Dowtherm A or mineral oil, optional for large-scale heating)
Water
Ethanol
Equipment:
Glass-lined reactor with overhead stirring, heating/cooling capabilities, and a reflux condenser
Filtration apparatus (e.g., Nutsche filter-dryer)
Drying oven
Procedure:
Charging the Reactor: In a clean and dry reactor, charge 2-amino-6-chlorobenzoic acid (1.0 eq).
Addition of Formamide: Add an excess of formamide (5-10 eq) to the reactor. The large excess of formamide serves as both a reactant and a solvent.
Heating and Reaction: Heat the reaction mixture with stirring to 160-180 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The reaction is typically complete within 4-6 hours.
Work-up and Isolation:
Cool the reaction mixture to below 100 °C.
Slowly and carefully add water to the reaction mixture to precipitate the product.
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
Filter the solid product and wash thoroughly with water to remove any residual formamide.
Further wash the product with a small amount of cold ethanol to aid in drying.
Drying: Dry the isolated solid in a vacuum oven at 60-80 °C until a constant weight is achieved.
The conversion of the 4-oxo group of a quinazolinone to a 4-halo group is a critical transformation for enabling subsequent functionalization. While chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used, phosphorus oxybromide (POBr₃) is the reagent of choice for introducing a bromine atom at this position.[8] The reaction proceeds via the formation of a reactive phosphate ester intermediate, which is then displaced by a bromide ion. This transformation is typically carried out at elevated temperatures.
Safety First: Phosphorus oxybromide is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing hydrogen bromide gas.[2][3][4][5][9] All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][3][4][5][9]
Figure 2: Critical safety precautions for handling phosphorus oxybromide.
Scalable Protocol (Proposed)
Materials:
5-Chloroquinazolin-4(3H)-one
Phosphorus oxybromide (POBr₃)
High-boiling point aprotic solvent (e.g., toluene, xylene, or acetonitrile)
Ice
Saturated sodium bicarbonate solution
Dichloromethane or Ethyl Acetate
Brine
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
Glass-lined reactor with overhead stirring, heating/cooling capabilities, a reflux condenser with a gas outlet connected to a scrubber (for HBr gas), and an inert gas inlet.
Addition funnel (for solids or liquids)
Separatory funnel
Rotary evaporator
Filtration apparatus
Procedure:
Charging the Reactor: Under an inert atmosphere (e.g., nitrogen or argon), charge the reactor with 5-chloroquinazolin-4(3H)-one (1.0 eq) and the chosen aprotic solvent (e.g., toluene, 5-10 volumes).
Addition of POBr₃: Carefully add phosphorus oxybromide (1.5-3.0 eq) portion-wise to the stirred suspension at room temperature. The addition may be exothermic, so control the rate of addition to maintain the temperature.
Heating and Reaction: Heat the reaction mixture to reflux (typically 110-140 °C depending on the solvent) and maintain for 4-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Work-up and Isolation:
Cool the reaction mixture to room temperature.
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HBr gas, so it must be done in a well-ventilated area and with appropriate quenching precautions.
Neutralize the aqueous slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The crude 4-bromo-5-chloroquinazoline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if necessary for higher purity.
The protocols described in this guide are designed to be self-validating through in-process controls and final product analysis.
In-Process Controls (IPCs): Regular monitoring of the reaction progress by TLC or HPLC is crucial. For the cyclization step, the disappearance of the 2-amino-6-chlorobenzoic acid spot/peak and the appearance of the 5-chloroquinazolin-4(3H)-one product should be tracked. Similarly, for the bromination step, the consumption of the quinazolinone starting material should be monitored.
Final Product Characterization: The identity and purity of the final 4-bromo-5-chloroquinazoline should be confirmed using standard analytical techniques:
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful introduction of the bromo group.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Melting Point: As a preliminary indicator of purity.
Conclusion
The two-step synthesis of 4-bromo-5-chloroquinazoline from 2-amino-6-chlorobenzoic acid presented herein offers a scalable and efficient route to this valuable pharmaceutical intermediate. By following the detailed protocols and adhering to the safety precautions, researchers and drug development professionals can reliably produce high-purity material for their synthetic needs. The use of readily available starting materials and well-established chemical transformations makes this a practical approach for both laboratory and industrial-scale production.
References
Loba Chemie. (2017, May 10). PHOSPHORUS OXYBROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
Ottokemi. (n.d.). 2-Amino-6-chlorobenzoic acid, 98% 2148-56-3. Retrieved from [Link]
Taylor & Francis Online. (2020, March 25). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Retrieved from [Link]
MDPI. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]
Chemia. (2024, April 4). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Retrieved from [Link]
Google Patents. (n.d.). WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof.
Iraqi Journal of Agricultural Sciences. (2025, July 20). Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. Retrieved from [Link]
ResearchGate. (n.d.). One-pot synthesis of 4(3H)–quinazolinones under solvent free.... Retrieved from [Link]
International Journal of Advanced Research in Science, Communication and Technology. (2023, June 15). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Retrieved from [Link]
DOI. (n.d.). One-pot Cascade Synthesis of Quinazolin-4(3H)-ones via Nickel- Catalyzed Dehydrogenative Coupling of. Retrieved from [Link]
MDPI. (2019, October 1). 4H-Benzo[d][2][9]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Retrieved from [Link]
ResearchGate. (2025, August 10). Yb(OTf)3 -CatalyzedOne-Pot Synthesis of Quinazolin-4(3 H )-onesfrom Anthranilic Acid, Amines and Ortho Esters (or FormicAcid) in Solvent-Free Conditions | Request PDF. Retrieved from [Link]
PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Retrieved from [Link]
ACS Publications. (2023, August 30). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones under Mild Conditions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
Frontiers. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Retrieved from [Link]
SciSpace. (2022, January 7). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Retrieved from [Link]
PMC. (n.d.). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Retrieved from [Link]
ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of quinazolin-4(3H)-ones 3a–j. Retrieved from [Link]
Technical Support Center: Troubleshooting & Yield Optimization for 4-Bromo-5-chloroquinazoline Substitutions
Welcome to the Technical Support Center for 4-Bromo-5-chloroquinazoline functionalization. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks, regioselectivi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-Bromo-5-chloroquinazoline functionalization. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks, regioselectivity issues, or degradation during nucleophilic aromatic substitution (SNAr) and cross-coupling workflows.
Part 1: Causality & Mechanistic Insights (The "Why")
To master this specific scaffold, you must understand the electronic and steric tug-of-war governing its reactivity. The differentiation between the C4-bromo and C5-chloro positions dictates the success of your synthesis.
Inherent Regioselectivity (C4 vs. C5): The quinazoline ring is highly electron-deficient. Density Functional Theory (DFT) calculations1, rendering it inherently more susceptible to nucleophilic attack than the carbocyclic C5 position[1]. Furthermore, the transition state for nucleophilic attack at C4 2, directing the regioselectivity seamlessly[2].
The Peri-Steric Penalty: The 5-chloro substituent sits in the peri position relative to C4. While C4 is electronically primed for attack, the physical bulk of the adjacent 5-chloro group creates significant steric hindrance. When using bulky nucleophiles (e.g., secondary amines), the activation energy barrier for the SNAr Meisenheimer complex increases drastically.
The Hydrolysis Trap: Because the peri-chloro group slows down the desired SNAr reaction, competing side reactions become kinetically viable. 4-Haloquinazolines are3 to the thermodynamically stable 5-chloroquinazolin-4(3H)-one[3].
Logical relationship of the SNAr mechanism at the C4 position highlighting the steric penalty.
Part 2: Troubleshooting FAQs
Q1: My SNAr reaction with a primary amine is stalling at 40% conversion, and LC-MS shows a massive M-Br+OH peak. How do I fix this?Root Cause: You are observing hydrolysis to 5-chloroquinazolin-4(3H)-one. The steric hindrance from the 5-chloro group slows the amine's attack, allowing trace water in your solvent or hygroscopic base to act as a competing nucleophile.
Solution: Switch to rigorously dried, amine-free solvents (e.g., anhydrous THF or dioxane). Avoid hygroscopic inorganic bases like K₂CO₃; instead, use N,N-Diisopropylethylamine (DIPEA) which can be easily maintained over molecular sieves.
Q2: I need to couple a bulky secondary amine (e.g., piperidine derivative). Heating to reflux in ethanol gives multiple spots on TLC. What is happening?Root Cause: Ethanol can act as a nucleophile at elevated temperatures, leading to 4-ethoxy-5-chloroquinazoline. Furthermore, prolonged conventional heating forces the reaction, which can lead to degradation or even C5-Cl substitution if the amine is highly reactive.
Solution: Move away from protic solvents for bulky amines. 4, particularly with sterically hindered amines[4]. Microwave synthesis provides rapid, uniform heating that overcomes the peri-steric activation barrier in minutes, outpacing degradation pathways.
Q3: Can I selectively perform a Suzuki coupling at the C4-bromo position without touching the C5-chloro?Root Cause: Yes, but it requires strict catalyst tuning. In transition-metal catalyzed cross-coupling, the Csp²-Br bond at C45 at C5 due to both the weaker C-Br bond energy and the α-nitrogen activation (coordination of Pd(0) to the N3 lone pair)[5].
Solution: Use a mild palladium catalyst system like Pd(PPh₃)₄ with Na₂CO₃ at mild heating (60°C). Avoid highly active bulky phosphine ligands (like XPhos) at high temperatures, as they will readily insert into the C5-Cl bond once the C4 position is consumed.
Part 3: Quantitative Data & Optimization
The following table summarizes the quantitative impact of varying reaction conditions on the yield and purity of 4-substituted-5-chloroquinazoline derivatives during SNAr with sterically demanding amines.
Solvent
Base
Temperature
Time
Yield (%)
Primary Observation / Byproduct
Ethanol (95%)
K₂CO₃
Reflux (78°C)
12 h
< 20%
Major hydrolysis (5-chloroquinazolin-4-one).
DMF (Anhydrous)
K₂CO₃
80°C
8 h
45%
Moderate yield, trace C5-Cl over-substitution.
THF (Anhydrous)
DIPEA
60°C
16 h
75%
Clean conversion, but kinetically slow reaction.
Acetonitrile (Anhyd.)
DIPEA
100°C (Microwave)
15 min
> 90%
Optimal yield, no degradation or hydrolysis.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Microwave-Assisted SNAr with Bulky Amines
Objective: Achieve >90% yield of 4-amino-5-chloroquinazoline derivatives while suppressing hydrolysis and C5-substitution.
Step 1: Reagent Preparation (Moisture Check)
Dry acetonitrile over 3Å molecular sieves for 24 hours prior to use.
Causality: Trace water outcompetes bulky amines due to the lower steric profile of H₂O, leading to the quinazolinone byproduct.
Step 2: Reaction Assembly
In an oven-dried microwave vial, add 4-Bromo-5-chloroquinazoline (1.0 equiv, e.g., 0.5 mmol).
Add the amine nucleophile (1.2 equiv). Causality: Do not exceed 1.2 equiv to prevent secondary attack at the C5-Cl position.
Add anhydrous DIPEA (2.0 equiv).
Suspend in anhydrous acetonitrile (0.2 M concentration).
Self-Validation: The solution should remain clear or slightly pale. Immediate cloudiness before heating indicates premature salt formation or wet reagents.
Step 3: Microwave Irradiation
Seal the vial and irradiate at 100°C for 15 minutes.
Causality: Microwave heating rapidly overcomes the activation energy barrier imposed by the peri-chloro steric hindrance, achieving conversion before degradation pathways can initiate.
Step 4: In-Process Control (IPC)
Sample 5 µL of the reaction mixture, dilute in 1 mL LC-MS grade acetonitrile, and analyze.
Self-Validation: Look for the disappearance of the starting material mass (M+H ~243/245). The presence of M+H ~181 indicates severe hydrolysis (quinazolinone). If starting material remains, irradiate for an additional 5 minutes.
Step 5: Workup and Isolation
Pour the cooled mixture into ice-cold saturated aqueous NaHCO₃.
Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality: A basic aqueous workup neutralizes the DIPEA hydrobromide salt and removes unreacted polar amines, leaving the highly organic product in the organic phase.
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling at C4
Objective: Couple an aryl boronic acid at the C4 position while leaving the C5-chloro group completely intact.
Step 1: Reagent Setup
Add 4-Bromo-5-chloroquinazoline (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv) to a Schlenk flask.
Causality: Strict stoichiometric control (1.05 equiv) prevents the excess boronic acid from undergoing a secondary coupling at the C5-Cl bond.
Step 2: Degassing and Solvent Addition
Evacuate and backfill the flask with Argon (3x).
Add degassed 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio).
Self-Validation: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst. The solution should turn a characteristic pale yellow/orange, not black.
Step 3: Reaction Execution
Stir at 60°C for 4 hours.
Causality: The C4-Br bond is highly activated by the adjacent N3 atom, allowing oxidative addition to occur at lower temperatures compared to the unactivated C5-Cl bond.
Step 4: IPC and Isolation
Monitor by TLC (Hexanes/EtOAc). Once the starting material is consumed, quench with water, extract with EtOAc, and purify via silica gel chromatography.
Part 5: Visual Workflows
Decision tree and reaction pathway for 4-Bromo-5-chloroquinazoline SNAr optimization.
Troubleshooting hydrolysis side-reactions of 4-Bromo-5-chloroquinazoline
Technical Support Center: Troubleshooting Hydrolysis in 4-Bromo-5-chloroquinazoline Executive Summary: The Reactivity Paradox 4-Bromo-5-chloroquinazoline is a potent electrophile designed for Nucleophilic Aromatic Substi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Hydrolysis in 4-Bromo-5-chloroquinazoline
Executive Summary: The Reactivity Paradox
4-Bromo-5-chloroquinazoline is a potent electrophile designed for Nucleophilic Aromatic Substitution (
).[1] However, its high reactivity creates a paradox: the same electronic activation that facilitates the desired substitution also makes the C4-position hypersensitive to hydrolysis by trace moisture.
The 5-chloro substituent plays a dual role:
Electronic Activation: Through inductive withdrawal (
), it destabilizes the pyrimidine ring, increasing the electrophilicity at C4.[1]
Steric Hindrance: Located at the peri-position, the 5-chloro group exerts steric pressure on incoming nucleophiles.
The Crux of the Problem: If your desired nucleophile (e.g., a complex amine) is bulky, the 5-chloro steric gate slows the desired
(rate of substitution). Meanwhile, water—being small and highly nucleophilic—bypasses this steric gate, allowing (rate of hydrolysis) to dominate.[1]
Diagnostic Center: Is it Hydrolysis?
Before altering conditions, confirm the identity of the impurity. Hydrolysis converts the 4-bromo starting material into 5-chloroquinazolin-4(3H)-one .[1]
FAQ 1: How do I definitively identify the hydrolysis byproduct?
Feature
4-Bromo-5-chloroquinazoline (SM)
5-Chloroquinazolin-4(3H)-one (Impurity)
LC-MS (ESI)
[M+H]+ ~243/245 Distinct Br isotope pattern (1:1 ratio of M:M+2).[1]
[M+H]+ ~181/183Loss of Br pattern. Cl pattern remains (3:1 ratio).[1] Mass loss of ~62 Da.
1H NMR
H2 Signal: Sharp singlet (~9.0 ppm). NH Signal: Absent.
H2 Signal: Shifted upfield (~8.0–8.5 ppm). NH Signal: Broad singlet >11 ppm (exchangeable with D₂O).
Understanding the mechanism is the first step to prevention. The reaction follows an Addition-Elimination pathway (
).
Figure 1: Competitive Reaction Pathways
The diagram below illustrates the kinetic competition between the desired amine nucleophile and the parasitic water nucleophile.
Caption: Kinetic competition between desired substitution (green) and hydrolysis (red).[1] The 5-Cl steric bulk selectively slows the amine attack.
Troubleshooting Protocols
Scenario A: Prevention (The Reaction is Hydrolyzing In-Situ)
Root Cause: Hygroscopic solvents (DMF, DMSO) or "wet" bases.[1]
The Fix: Implement the "Dry-Scavenge" Protocol .
Solvent Switch:
Avoid: DMF/DMSO if possible (unless distilled/dried).[1]
Preferred: Anhydrous THF, Dioxane, or Toluene.[1] These do not absorb atmospheric moisture as aggressively.
Base Selection:
Switch from inorganic bases (
, ) which are hygroscopic heterogeneous surfaces.[1]
Use organic bases: DIPEA (Hünig's base) or 2,6-Lutidine .[1]
Why? Inorganic carbonate surfaces often carry adsorbed water that is difficult to remove without high-vacuum heating.
The Scavenger Trick:
Add activated 3Å or 4Å Molecular Sieves directly to the reaction vessel.
Pro-Tip: If using DMF, pre-stir the solvent with sieves for 2 hours before adding the substrate.
Scenario B: The "Rescue" (I have 10g of Hydrolyzed Product)
Issue: You have isolated the 5-chloroquinazolin-4(3H)-one. Is the batch ruined?
The Fix:Re-activation via Chlorination.
Note: It is generally more efficient to convert the quinazolinone to the 4-chloro analog rather than trying to reinstall the bromine.
Protocol: One-Pot Re-activation
Setup: Suspend the hydrolyzed product (5-chloroquinazolin-4(3H)-one) in Thionyl Chloride (
) or use (5–10 equiv).
Catalyst: Add a catalytic amount of anhydrous DMF (5 mol%). This forms the Vilsmeier-Haack reagent, which is the active chlorinating species.
Reaction: Reflux (80–100°C) for 2–4 hours. Monitor by LCMS (look for [M+H] corresponding to 4,5-dichloroquinazoline).[1]
Workup: Evaporate excess reagent in vacuo. Azeotrope with toluene to remove traces of acid.
Re-Use: This intermediate is also a viable SNAr substrate and can be used immediately in your original coupling reaction (often with faster kinetics than the bromo-analog).
Decision Support Matrix
Use this flowchart to guide your next experimental step.
Caption: Decision tree for diagnosing and resolving SNAr failures due to hydrolysis.
References
Reactivity of 4-Haloquinazolines
Topic: General reactivity trends and SNAr mechanisms in quinazolines.[2]
Source:Molecules2009 , 14(3), 1187-1206.[1] "Recent Advances in the Synthesis of Quinazolines."
Purification strategies for 4-Bromo-5-chloroquinazoline from reaction mixtures
This technical guide addresses the purification, handling, and stability of 4-Bromo-5-chloroquinazoline , a highly reactive electrophile often used as a scaffold for kinase inhibitors (e.g., EGFR, BTK targets). The 4-pos...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the purification, handling, and stability of 4-Bromo-5-chloroquinazoline , a highly reactive electrophile often used as a scaffold for kinase inhibitors (e.g., EGFR, BTK targets).
The 4-position bromine is electronically activated by the quinazoline ring's diaza-naphthalene structure and further sensitized by the electron-withdrawing chlorine at the 5-position. This makes the compound prone to hydrolysis (reverting to the quinazolinone starting material) if processed under acidic or aqueous conditions without strict pH control.
Part 1: The Critical Quench (Reaction Workup)
The majority of yield loss occurs during the quenching of the brominating agent (typically POBr₃).
The Challenge: POBr₃ reacts violently with water to form H₃PO₄ and HBr. The generated HBr protonates the quinazoline nitrogen (N1 or N3), significantly increasing the electrophilicity at C4 and accelerating hydrolysis by water.
Protocol: The "Buffered Ice" Quench
Do not pour the reaction mixture directly into water. Instead, use this biphasic neutralization method:
Preparation: Prepare a slurry of Ice and saturated aqueous NaHCO₃ (or 2M NaOH if the substrate is stable to rapid base exposure, but NaHCO₃ is safer) in a large beaker. The volume should be 5x the reaction volume.
Dilution: Dilute the crude reaction mixture (usually in Toluene or neat) with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
Note: DCM is preferred as it keeps the hydrophobic product in the organic phase, away from the aqueous acid/base interface.
Quenching: Slowly pour the diluted organic mixture into the vigorously stirred ice/base slurry.
Checkpoint: Monitor pH.[1] It must remain basic (pH 8-9) throughout. If it dips to acidic, add more solid NaHCO₃ immediately.
Separation: Separate layers immediately. Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and filter.
Crucial: Do not let the organic layer sit in contact with the aqueous phase for prolonged periods.
Part 2: Purification Strategies
Choose your strategy based on scale and purity requirements.
Best for >5g scales where chromatography is impractical.
Parameter
Recommendation
Primary Solvent
Dichloromethane (DCM) or Ethyl Acetate (Dissolves product)
Anti-Solvent
n-Heptane or Hexanes (Precipitates product)
Temperature
Dissolve at RT/Mild Heat (30°C) → Cool to 0°C
Yield Expectation
70-85%
Protocol:
Dissolve the crude solid in the minimum amount of DCM (approx. 2-3 mL per gram).
Slowly add n-Heptane with stirring until a persistent turbidity (cloudiness) appears.
Cool the mixture to 0°C or -20°C for 2 hours.
Filter the precipitate under inert gas (Nitrogen/Argon) to avoid moisture condensation.
Wash the cake with cold n-Heptane.
Method B: Flash Chromatography (High Purity)
Best for <5g scales or when removing specific non-polar impurities.
The Risk: Standard Silica Gel is slightly acidic (pH 6.5-7.0). This acidity can catalyze the hydrolysis of 4-bromo-5-chloroquinazoline on the column, leading to "streaking" and recovery of the quinazolinone starting material.
The Fix: Neutralized Silica
Slurry Preparation: Pre-treat the silica gel slurry with 1-2% Triethylamine (Et3N) in the mobile phase (e.g., Hexane/EtOAc).
Eluent: Use a gradient of Hexanes:Ethyl Acetate (typically 0% to 30% EtOAc).
Avoid: Methanol or Ethanol.[2][3] These nucleophilic solvents will react with the bromine to form 4-methoxy or 4-ethoxy derivatives.
Speed: Run the column quickly. Minimizing residence time on the silica reduces degradation.
Part 3: Decision Logic & Troubleshooting
Visual Workflow: Purification Decision Tree
Caption: Decision matrix for selecting purification method based on impurity profile.
Part 4: Technical Support FAQs
Q1: Why does my product turn into a white solid that doesn't dissolve in DCM after sitting on the bench?Diagnosis: Hydrolysis.
Explanation: Moisture in the air has reacted with the C4-Bromine to reform the starting material, 5-chloroquinazolin-4(3H)-one, which is significantly less soluble in organic solvents due to strong intermolecular hydrogen bonding (amide-like dimer structure).
Solution: Reprocess the material using POBr₃ to re-brominate, or if it's a minor impurity, filter it off (the quinazolinone is often insoluble in DCM, allowing you to filter it out).
Q2: I see a new spot on TLC after running a column with Methanol/DCM.Diagnosis: Solvolysis (Nucleophilic Substitution).
Explanation: You synthesized 4-methoxy-5-chloroquinazoline. The 4-bromo position is highly reactive toward primary alcohols.
Solution: Never use alcoholic solvents (MeOH, EtOH, IPA) during purification or transfer. Use DCM, Chloroform, EtOAc, or Toluene.
Q3: The product is yellow/orange. Is this normal?Diagnosis: Likely residual Bromine (Br₂) or Phosphorus species.
Explanation: Pure 4-bromo-5-chloroquinazoline is typically an off-white to pale beige solid. Strong yellow/orange color suggests decomposition of POBr₃.
Solution: Wash the organic layer with a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) during workup. This reduces volatile Br₂ (colored) to bromide ions (colorless/water-soluble).
Q4: Can I store the purified compound in solution?Diagnosis: Not recommended.
Explanation: Even trace moisture in "anhydrous" solvents can degrade the compound over days.
Solution: Evaporate to dryness immediately. Store as a solid under Argon or Nitrogen at -20°C.
References
Synthesis of 4-Haloquinazolines
Title: Process for the preparation of 4-haloquinazolines.[1][4][5][6]
Source: US P
URL
Relevance: Defines the standard Vilsmeier-type halogenation and stability concerns of 4-haloquinazolines.
Reactivity of 4-Bromoquinazolines
Title: A Review on Current Synthetic Methods of 4-Aminoquinazoline Deriv
Technical Support Center: Minimizing Debromination in Pd-Catalyzed Coupling
Topic: Minimizing Debromination (Hydrodehalogenation) Ticket Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist Diagnostic Hub: Is this your problem? Before re-optimizing, confirm that hydr...
Before re-optimizing, confirm that hydrodehalogenation (debromination) is the specific failure mode. This side reaction replaces the bromine atom with a hydrogen atom (
), often misidentified as "decomposition."
Symptom Checklist
Observation
Diagnosis
LC-MS Signal
You observe a peak with mass (Loss of Br, gain of H).
NMR Shift
Disappearance of the distinctive Ar-Br carbon/proton signals and appearance of a new Ar-H multiplet (often upfield).
Reaction Kinetics
Starting material is consumed rapidly, but the desired product yield plateaus early.
Color Change
Rapid formation of Pd-black (precipitate) often correlates with catalyst decomposition pathways that facilitate dehalogenation.
Mechanistic Deep Dive: The "Hydride Hijack"
To stop debromination, you must understand how the Palladium center acquires the hydride (
) that kills your substrate.
The Competing Pathways
In a standard cross-coupling (e.g., Buchwald-Hartwig or Suzuki), the catalytic cycle splits after Oxidative Addition .
Path A (Desired): Transmetallation/Amine binding followed by Reductive Elimination.
Path B (Parasitic):
-Hydride Elimination or Hydride Transfer creates a Pd(II)-H species. This species undergoes reductive elimination with your aryl group to form .
Visualization: The Fork in the Road
Caption: The "Mechanistic Fork." Bulky ligands accelerate the path to Transmetallation, while hydride sources (alcohols, DMF) hijack the intermediate to form Ar-H.
Optimization Protocols: The "Anti-Debromination" System
Do not randomly change variables. Follow this logic to systematically eliminate hydride sources and accelerate the desired cycle.
Phase 1: Solvent & Base Swap (The Low-Hanging Fruit)
Most debromination is caused by the solvent acting as a hydride donor (e.g., isopropanol, ethanol, or DMF decomposing to dimethylamine).
Variable
Avoid (High Risk)
Preferred (Safe)
Technical Rationale
Solvent
DMF, DMA, Isopropanol, Ethanol
Toluene, 1,4-Dioxane, THF
Amides (DMF) decompose at high T to form hydride donors. alcohols are excellent hydride sources via -elimination.
Base
NaOEt, NaOiPr, NaOtBu (in some cases)
K3PO4, Cs2CO3, K2CO3
Alkoxide bases with -hydrogens can transfer a hydride to Pd. Inorganic bases are hydride-inert.
Phase 2: Ligand Engineering (The Kinetic Solution)
If the solvent swap fails, your catalyst is too slow. You need a ligand that accelerates Reductive Elimination so the Pd complex doesn't "wait around" to be reduced.
Protocol: Screen the "Buchwald" Dialkylbiaryl Phosphine Series.
BrettPhos: Specifically designed for difficult amines; highly resistant to dehalogenation.
Ad-BrettPhos: Extreme steric bulk for the most stubborn substrates.
Phase 3: Catalyst Activation (The Pre-Catalyst Switch)
Stop using Pd(PPh3)4 or Pd2(dba)3 + Ligand.
In situ catalyst generation is often inefficient, leaving "naked" Pd species that catalyze side reactions.
Action: Switch to Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4).
Why: These ensure a strict 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, reducing the thermal window for debromination.
Troubleshooting FAQs
Q: I am running a Buchwald-Hartwig coupling. I switched to Toluene, but I still see 20% debromination. Why?A: In Buchwald couplings, the amine substrate itself can be the hydride source. If your amine has hydrogens on the carbon alpha to the nitrogen (e.g., isopropylamine), it can undergo
-hydride elimination after binding to Pd.
Fix: You must outcompete this elimination. Increase the catalyst loading (to 2-3 mol%) and switch to a bulkier ligand (e.g., from XPhos to BrettPhos ) to accelerate the C-N bond formation.
Q: Can water cause debromination?A: Indirectly, yes. While water isn't a hydride donor, it promotes the hydrolysis of solvents (like DMF) or ligands, generating species that are reducing agents.
Fix: Use anhydrous solvents and store bases (like Cs2CO3) in a desiccator. Add 3Å molecular sieves to the reaction vessel.
Q: My reaction only works at 100°C, but that's where debromination happens. What now?A: This is a "Activation Energy" trap. Debromination often has a higher activation energy than coupling.[1]
Fix: Use a more active catalyst (Pd G4 series) that allows you to run at 60°C or 80°C . Lowering the temperature by 20°C often kills the side reaction while maintaining acceptable coupling rates.
Experimental Workflow: The "Safe" Screen
If you encounter debromination, pause your current campaign and run this 4-vial screen.
Analyze via LC-MS. Select the condition with the highest Product : (Product + Ar-H) ratio.
References
Mechanistic Origins of Hydrodehalogenation
BenchChem Technical Guides. "Minimizing hydrodehalogenation side products in palladium catalysis."
Ligand Effects on Reductive Elimination
Journal of the American Chemical Society. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." (Barder, T. E., et al.)
Hydride Sources in Solvents (DMF/Alcohols)
Royal Society of Chemistry. "Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration."
Buchwald-Hartwig Specific Troubleshooting
WuXi AppTec Chemical Insights. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?"
Pre-catalyst Utility (G3/G4)
Johnson Matthey Catalysis. "Cross-Coupling Reactions Guide: Challenging substrates and catalyst selection."[2]
Technical Support Center: Optimizing Solvent Selection for 4-Bromo-5-chloroquinazoline
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility bottlenecks with 4-Bromo-5-chloroquinazoline (CAS 1260877-11-9).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility bottlenecks with 4-Bromo-5-chloroquinazoline (CAS 1260877-11-9). Below, you will find mechanistic insights, validated protocols, and troubleshooting FAQs to optimize your solvent systems for both organic synthesis and aqueous biological assays.
Physicochemical Profiling & Causality of Insolubility
To successfully dissolve 4-Bromo-5-chloroquinazoline, one must first understand the molecular forces resisting dissolution. As a fused bicyclic system (benzene and pyrimidine rings), quinazolines are planar molecules that readily engage in strong intermolecular π-π stacking[1].
The dual halogenation (bromine at the 4-position, chlorine at the 5-position) drastically increases the molecule's lipophilicity, resulting in a calculated LogP of approximately 3.00[2]. This high lipophilicity, combined with a strong crystal lattice energy, makes the compound highly resistant to dissolution in water and non-polar organic solvents. Furthermore, while the pyrimidine nitrogen atoms act as hydrogen bond acceptors, the molecule lacks hydrogen bond donors[3]. Consequently, polar protic solvents (like water or simple alcohols) cannot form the necessary solvation shell to pull the molecule into solution.
The Solution: Polar aprotic solvents are required. Solvents with high dipole moments can disrupt the crystal lattice and stabilize the polarizable halogens without relying on hydrogen bond donation[3].
Solvent Compatibility Matrix
The following table summarizes the quantitative solubility estimates and mechanistic rationales for 4-Bromo-5-chloroquinazoline across different solvent classes, extrapolated from thermodynamic studies of halogenated quinazoline derivatives[4].
Solvent
Polarity Class
Estimated Solubility Limit
Mechanistic Rationale
DMF (N,N-Dimethylformamide)
Polar Aprotic
> 30 mg/mL
Optimal choice. High dipole moment effectively disrupts π-π stacking and solvates the planar aromatic core.
DMSO (Dimethyl Sulfoxide)
Polar Aprotic
> 25 mg/mL
Excellent for stock solutions. Strong dipole-dipole interactions overcome high crystal lattice energy.
THF (Tetrahydrofuran)
Polar Aprotic
5 - 10 mg/mL
Moderate solvation. Useful when a lower boiling point is required for subsequent solvent evaporation.
Dichloromethane (DCM)
Non-polar
< 5 mg/mL
Ineffective. Lacks the polarity to disrupt the strong intermolecular forces of the di-halogenated core.
Aqueous Buffers (pH 7.4)
Polar Protic
< 0.01 mg/mL
Highly unfavorable. The lack of H-bond donors on the solute prevents aqueous solvation, causing immediate precipitation.
Decision Workflow for Solvent Optimization
Decision tree for optimizing 4-Bromo-5-chloroquinazoline solubility in distinct assay environments.
Standard Operating Procedures (SOPs)
Protocol A: Preparation of High-Concentration Organic Stock Solutions
Purpose: To create a stable, fully dissolved stock for synthesis or serial dilution.
Weighing: Accurately weigh the desired mass of 4-Bromo-5-chloroquinazoline into a glass vial (avoid plastics, as halogens can leach plasticizers over time).
Solvent Addition: Add anhydrous DMSO or DMF to achieve the target concentration (e.g., 20 mM).
Agitation: Vortex vigorously for 60 seconds.
Self-Validation Check: Hold the vial against a dark background under bright light. If particulate matter or a wavy optical effect (schlieren lines) is visible, the compound has not fully dissolved.
Thermal Disruption: If validation fails, apply gentle heating (40–50 °C) in a water bath for 5 minutes, followed by sonication[4]. Causality: Heat provides the thermodynamic energy required to overcome the high crystal lattice energy.
Cooling & Re-validation: Allow the solution to return to room temperature. If precipitation reoccurs, your target concentration exceeds the kinetic solubility limit. You must add more solvent.
Protocol B: Co-Solvent Formulation for Aqueous In Vitro Assays
Purpose: To prevent "oiling out" or precipitation when introducing the compound to aqueous biological buffers.
Primary Solvation: Prepare a 50 mM stock solution in 100% DMSO (per Protocol A).
Excipient Addition: In a separate tube, create a co-solvent mixture consisting of 40% PEG300 and 5% Tween-80[5].
Integration: Add 1 part of your DMSO stock to the PEG/Tween mixture and vortex thoroughly. Causality: The PEG and Tween act as steric stabilizers and lower the dielectric constant of the immediate solvation shell.
Aqueous Dilution (Critical Step): Slowly add 45 parts of your aqueous buffer (e.g., Saline or PBS) dropwise while continuously vortexing.
Self-Validation Check: Measure the optical density (OD) at 600 nm. An OD600 > 0.05 indicates the formation of micro-precipitates or colloidal aggregates. If this occurs, increase the Tween-80 ratio.
Troubleshooting & FAQs
Q1: My 4-Bromo-5-chloroquinazoline precipitates immediately when I dilute my DMSO stock into the biological assay buffer. How can I prevent this?A1: This is a classic supersaturation issue. The sudden shift from a low-dielectric environment (DMSO) to a high-dielectric environment (water) causes rapid nucleation.
Solution: Do not perform direct dilutions. Instead, employ the co-solvent strategy outlined in Protocol B[5]. Alternatively, for in vivo studies, consider creating a solid dispersion using a hydrophilic carrier like Poloxamer 407. Dissolve both the compound and the carrier in a volatile solvent (like methanol/DCM), then evaporate the solvent to create an amorphous solid dispersion that is highly wettable in water[6].
Q2: Can I use heat to force the compound into solution in a less polar solvent like ethyl acetate?A2: Yes, gentle heating (40–60 °C) increases the dissolution rate. However, thermodynamic studies on quinazoline derivatives show that solubility is highly temperature-dependent[4]. If you force dissolution with heat in a suboptimal solvent, the solution will become supersaturated upon cooling, leading to sudden crystallization. If you must use ethyl acetate, add 1-5% DMF as an entrainer to maintain solubility at room temperature.
Q3: I am observing a color change and degradation when leaving the DMSO stock solution on the benchtop over several days. What is happening?A3: DMSO is highly hygroscopic. Over time, it absorbs atmospheric moisture, introducing water and hydroxide ions into the solution. Because 4-Bromo-5-chloroquinazoline is heavily halogenated, the 4-position (bearing the bromine) is highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) by water/hydroxide, leading to degradation.
Solution: Always store stock solutions in anhydrous DMSO, blanketed with an inert gas (argon or nitrogen), at -20 °C. Aliquot the solution into single-use vials to avoid freeze-thaw cycles and moisture introduction.
References
1.[2] 4-Bromo-5-chloroquinazoline (CAS 1260877-11-9) - Fluorochem. Source: fluorochem.co.uk. URL:
2.[1] Quinazoline - Wikipedia. Source: wikipedia.org. URL:
3.[3] dealing with poor solubility of 6-Nitroquinazoline in organic solvents - Benchchem. Source: benchchem.com. URL:
4.[4] STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS - CIBTech. Source: cibtech.org. URL:
5.[5] Overcoming solubility issues of 4-(Methylthio)quinazoline - Benchchem. Source: benchchem.com. URL:
6.[6] Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. Source: researchgate.net. URL:
Technical Support Center: 4-Bromo-5-chloroquinazoline Stability & Handling
Welcome to the Technical Support Center for quinazoline scaffold manipulation. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific physicochemical behaviors of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for quinazoline scaffold manipulation. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific physicochemical behaviors of 4-Bromo-5-chloroquinazoline (CAS: 1260877-11-9).
The quinazoline scaffold is a privileged structure in medicinal chemistry[1]. However, its reactivity is highly asymmetric. The C4 position is profoundly electron-deficient due to the combined inductive and resonance electron-withdrawing effects of the N1 and N3 nitrogen atoms—a phenomenon known as the
-nitrogen effect[2]. Density Functional Theory (DFT) calculations reveal that the C4 carbon possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the carbocyclic C5 position[1].
Consequently, the C-Br bond at C4 is exceptionally labile towards Nucleophilic Aromatic Substitution (S
Ar), whereas the C-Cl bond at C5 remains relatively inert under standard basic conditions[3]. Understanding this causality is the key to preventing unwanted degradation and achieving regioselective functionalization.
Part 1: Troubleshooting S
Ar & Hydrolysis (FAQs)
Q1: My 4-bromo-5-chloroquinazoline degrades into a white precipitate when stored in basic aqueous buffers. What is happening?A: You are observing base-catalyzed hydrolysis. Under aqueous basic conditions (e.g., in the presence of alkali metal hydroxides or basic buffer systems), highly reactive 4-haloquinazolines undergo rapid S
Ar with hydroxide ions ()[4]. The bromide leaving group is displaced, forming an unstable intermediate that rapidly tautomerizes into the thermodynamically stable 5-chloroquinazolin-4(3H)-one. To prevent this, the compound must be stored under strict anhydrous conditions (e.g., under argon at 2–8 °C) and handled exclusively in dry, aprotic solvents[5].
Q2: I am attempting a metal-catalyzed cross-coupling at the C4 position using a primary amine base, but my LC-MS shows complete conversion to a 4-amino byproduct. How do I fix this?A: Primary and secondary aliphatic amines are strong nucleophiles. Because the C4 position is highly activated, the amine base is outcompeting your intended catalytic cycle and directly attacking the C4 carbon via an addition-elimination S
Ar mechanism[1].
Solution: Switch to a non-nucleophilic base. For cross-coupling reactions involving 4-haloquinazolines, it is preferable to use sterically hindered organic bases (like N,N-diisopropylethylamine/DIPEA) or inorganic bases (such as or ) in polar aprotic solvents like DMF or N-methylpyrrolidin-2-one (NMP)[4].
Q3: Can I selectively substitute the 4-bromo group while leaving the 5-chloro group completely intact under basic conditions?A: Yes, absolutely. This is a self-validating feature of the molecule's electronic asymmetry. In nucleophilic aromatic substitution, the formation of the Meisenheimer addition intermediate is the rate-determining step[6]. The activation energy for nucleophilic attack at the highly electrophilic C4 position is drastically lower than at the unactivated C5 position[1]. By running the reaction at ambient temperature (10 °C to 25 °C) with 1.0 to 1.1 equivalents of your nucleophile, you will achieve >99% regioselectivity for the 4-substituted-5-chloroquinazoline product[4].
Part 2: Quantitative Stability & Reactivity Data
The following table summarizes the causal relationship between reaction conditions and the stability of the 4-bromo vs. 5-chloro positions.
Condition / Reagent
Base Type
Solvent Environment
C4-Bromo Status
C5-Chloro Status
Primary Outcome
0.1 M NaOH (aq)
Strong, Nucleophilic
Aqueous
Degraded (< 5 min)
Stable
Complete hydrolysis to 5-chloroquinazolin-4-one[4].
Primary Amine (2 eq)
Weak, Nucleophilic
Polar Aprotic (DMF)
Substituted (< 1 hr)
Stable
Regioselective SAr yielding 4-amino-5-chloroquinazoline[1].
(2 eq)
Strong, Non-Nucleophilic
Anhydrous Aprotic
Stable (> 24 hr)
Stable
Molecule remains intact; ideal for cross-coupling setups[2].
Triethylamine (TEA)
Weak, Mod. Hindered
Anhydrous Aprotic
Stable (Temp < 25°C)
Stable
Molecule remains intact, though prolonged heating may cause degradation.
Part 3: Mechanistic & Workflow Visualizations
S
Ar Degradation Pathway
The diagram below illustrates the causality of base-catalyzed degradation. The formation of the Meisenheimer complex is driven by the electron-withdrawing nature of the quinazoline ring.
SNAr mechanism at the C4 position of 4-Bromo-5-chloroquinazoline.
Experimental Workflow for Base Selection
To ensure the trustworthiness of your synthetic protocols, utilize the following self-validating decision matrix when setting up reactions.
Decision tree for base selection to prevent degradation of the quinazoline scaffold.
This protocol utilizes the extreme lability of the 4-bromo group to achieve selective amination while preserving the 5-chloro group[1].
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Argon.
Dissolution: Dissolve 4-Bromo-5-chloroquinazoline (1.0 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF)[4].
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 mmol) to the solution. Note: DIPEA acts as an acid scavenger without acting as a competing nucleophile.
Nucleophile Addition: Slowly add the desired primary amine (1.05 mmol) dropwise at 0 °C to control the exothermic S
Ar reaction.
Reaction: Allow the mixture to warm to ambient temperature (approx. 20 °C) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc).
Quenching & Isolation: Quench the reaction with ice-cold water (30 mL) to precipitate the 4-amino-5-chloroquinazoline product. Filter, wash with cold water, and dry under high vacuum.
Because 4-haloquinazolines are highly hygroscopic and prone to ambient hydrolysis[5], strict adherence to this protocol is mandatory.
Storage: Store the neat solid in a tightly sealed amber vial, backfilled with Argon, at 2–8 °C[5].
Handling: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the solid.
Solvent Preparation: Only use solvents dried over molecular sieves (3Å for DMF/NMP, 4Å for amines).
Reaction Execution: If utilizing basic conditions for a non-S
Ar transformation (e.g., Sonogashira coupling), ensure the base (e.g., Triethylamine) is freshly distilled from calcium hydride () to remove trace water and primary/secondary amine impurities[2].
References
US5747498A - Alkynyl and azido-substituted 4-anilinoquinazolines - Google Patents
Source: Google Patents
URL
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI
Source: MDPI
URL
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI
Source: MDPI
URL
Technical Support Center: High-Purity 4-Bromo-5-chloroquinazoline Recrystallization
The Technical Support Center guide for the recrystallization of 4-Bromo-5-chloroquinazoline follows below. Topic: Recrystallization techniques for high-purity 4-Bromo-5-chloroquinazoline CAS: 1260877-11-9 Support Tier: L...
Author: BenchChem Technical Support Team. Date: March 2026
The Technical Support Center guide for the recrystallization of 4-Bromo-5-chloroquinazoline follows below.
Topic: Recrystallization techniques for high-purity 4-Bromo-5-chloroquinazoline
CAS: 1260877-11-9
Support Tier: Level 3 (Senior Application Scientist)
Document ID: TS-REC-BCQ-04[1]
Introduction: The Stability-Purity Paradox
Welcome to the advanced purification guide for 4-Bromo-5-chloroquinazoline . As a researcher, you likely selected this intermediate for its dual-halogen functionality, utilizing the reactive C4-bromo position for nucleophilic substitution (SNAr) and the C5-chloro position for subsequent cross-coupling or steric control.
The Critical Challenge:
The very reactivity that makes this compound valuable—the lability of the C4-bromo bond—makes recrystallization hazardous.[1] Unlike stable heterocycles, 4-haloquinazolines are prone to solvolysis .[1] Using standard protic solvents (ethanol, methanol) or wet solvents can result in the silent conversion of your starting material into 4-alkoxy derivatives or the hydrolysis product (quinazolin-4(3H)-one ), often without a visible change in crystal appearance until NMR analysis reveals the failure.
This guide prioritizes non-nucleophilic solvent systems to ensure chemical integrity while maximizing purity.
Part 1: Solvent Selection & Solubility (The Foundation)
Q: Why did my yield drop significantly when I recrystallized from hot Ethanol?
A: You likely synthesized a different compound.[1]
At elevated temperatures, ethanol acts as a nucleophile.[1] The electron-deficient C4 position of the quinazoline ring is highly susceptible to attack.[1]
Result: The product crystallizes beautifully, but it is no longer your bromide.[1]
Recommendation: Avoid primary alcohols and water. Use Polar Aprotic / Non-Polar solvent pairs.[1]
Q: What is the optimal solvent system for this compound?
A: Based on the lipophilicity and reactivity profile of halogenated quinazolines, we recommend a Dichloromethane (DCM) / Heptane or Ethyl Acetate (EtOAc) / Heptane system.[1]
Solvent System
Role
Pros
Cons
DCM / Heptane
Primary Recommendation
Excellent solubility for the quinazoline; low boiling point prevents thermal degradation.[1]
DCM evaporates fast; requires careful handling to prevent "crashing out."[1]
Standard recrystallization (boil and cool) is risky for thermally labile halides. We use a modified displacement method.
Step 1: Dissolution
Place crude 4-Bromo-5-chloroquinazoline in a flask.
Add Dichloromethane (DCM) roughly 3-5 mL per gram of solid.[1]
Swirl at room temperature . Do not heat yet.[1] The solid should fully dissolve.[1] If not, warm slightly (max 35°C) in a water bath.
Why? Heating unstable halides promotes degradation.[1] DCM has high solubilizing power at low temps.[1]
Step 2: Clarification
If the solution is cloudy (inorganic salts) or colored (tars), add activated carbon (1% w/w) and stir for 5 mins.
Filter through a Celite pad or PTFE membrane (0.45 µm) to remove particulates.[1]
Critical: Rinse the filter with a small volume of fresh DCM.[1]
Step 3: The "Push" (Anti-solvent Addition)
Place the clear filtrate in a clean flask with a stir bar.
While stirring moderately, add Heptane dropwise.
The Cloud Point: Continue adding Heptane until a persistent turbidity (cloudiness) just appears and does not dissolve upon swirling.[1]
Add a few drops of DCM to turn the solution clear again.[1]
Step 4: Crystallization
Cover the flask with foil (light sensitivity) and Parafilm (prevent DCM evaporation).[1]
Allow to stand at room temperature for 2 hours.
Move to a 4°C fridge for 4-12 hours.
Note: Do not freeze immediately; rapid cooling traps impurities.[1]
Step 5: Isolation
Filter the crystals using vacuum filtration.[1][2]
Wash with cold Heptane (NOT DCM, as it will redissolve the product).[1]
Dry under high vacuum at ambient temperature (<30°C).[1]
Part 3: Troubleshooting Common Failures
Q: My product "oiled out" instead of crystallizing. How do I fix it?
A: Oiling out occurs when the compound separates as a liquid phase before it can organize into a crystal lattice.[1] This usually happens if the anti-solvent (Heptane) is added too quickly or the concentration is too high.
The Fix (Re-dissolution Method):
Re-heat the mixture gently until the oil dissolves (add a small amount of DCM if needed).
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to create nucleation sites.[1]
Cool much more slowly. Wrap the flask in a towel to insulate it, allowing it to reach room temperature over several hours.
Q: I see a white solid that is insoluble in DCM. What is it?
A: This is likely 5-chloroquinazolin-4(3H)-one (the hydrolysis product).[1]
Cause: Moisture entered the reaction or purification steps.[1] The C4-Br bond hydrolyzed.[1]
Validation: Check LC-MS. The mass will be [M-Br+OH].[1]
Solution: This impurity is much less soluble in organic solvents than your product.[1] Filter the solution before adding Heptane.[1] The solid on the filter is the impurity; your product is in the filtrate.[1]
Q: The crystals are yellow/orange. Is this normal?
A: Pure 4-Bromo-5-chloroquinazoline should be off-white to pale yellow.[1] Deep yellow or orange indicates phosphorus residues (from POBr3/POCl3 synthesis) or oxidation products.[1]
Fix: Perform a bicarbonate wash during the workup phase before recrystallization.[1] If already solid, re-dissolve in DCM, wash with 5% NaHCO3 (cold), dry over MgSO4, and repeat the recrystallization.
Part 4: Visualization & Logic[1]
Workflow: Non-Nucleophilic Purification Path
The following diagram outlines the decision logic to prevent solvolysis during purification.
Caption: Logic flow for solvent selection emphasizing the avoidance of nucleophilic attack on the C4-position.
Part 5: Analytical Validation
Do not assume purity based on melting point alone. The hydrolysis product often has a higher melting point, which can confuse results.[1]
Method
What to look for
Passing Criteria
HPLC (UV 254nm)
Purity %
>98.5% Area
1H NMR (CDCl3)
Aromatic Region
Sharp doublets/triplets.[1] Absence of O-CH2-CH3 quartet (approx 4.5 ppm) which indicates ethanolysis.[1]
LC-MS
Molecular Ion
m/z ~ 243/245 (Br/Cl pattern).[1] If m/z 181 is dominant, you have hydrolyzed the bromide.[1]
References
PubChem. (n.d.).[1][3] 4-Bromoquinazoline | C8H5BrN2.[1][3] National Institutes of Health.[1] Retrieved March 5, 2026, from [Link]
Arkivoc. (2021).[1][4] Synthetic strategies towards quinazoline based anticancer drugs. Arkat USA.[1] Retrieved March 5, 2026, from [Link]
Technical Support Center: Handling Moisture-Sensitive 4-Bromoquinazolines
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals working with highly reactive 4-haloquinazolines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals working with highly reactive 4-haloquinazolines. Due to their extreme electrophilicity, 4-bromoquinazolines present significant handling challenges, primarily rapid degradation via hydrolysis.
Below, you will find mechanistic insights, troubleshooting FAQs, quantitative reactivity data, and a self-validating anhydrous protocol to ensure high-yield downstream couplings.
Mechanistic Insight: The Causality of Moisture Sensitivity
To successfully handle 4-bromoquinazolines, one must understand why they fail. The C4 position of the quinazoline ring is exceptionally electron-deficient. Fusing a benzene ring onto a halogen-substituted pyrimidine drastically increases the reactivity of the halogen atom towards nucleophilic substitution, driven by the extra resonance stabilization of the transition state[1].
Because of this hyper-electrophilicity, water acts as a highly effective nucleophile. Even brief exposure to atmospheric moisture or standard aqueous workups will trigger a rapid Nucleophilic Aromatic Substitution (SNAr). This displaces the bromide ion, irreversibly hydrolyzing the intermediate back into the thermodynamically stable quinazolin-4(3H)-one byproduct[2][3].
SNAr hydrolysis pathway of 4-bromoquinazoline driven by moisture exposure.
Troubleshooting & FAQs
Q: I synthesized 4-bromoquinazoline using POBr3, but after quenching with ice water and neutralizing, my NMR and TLC show only the starting material. What went wrong?A: The aqueous quench destroyed your product. 4-Haloquinazolines are notoriously unstable toward water and weak bases (such as ammonium hydroxide or sodium bicarbonate)[2]. The addition of ice water causes rapid debromination via hydrolysis, reverting the product back to the starting quinazolin-4-one[3].
Actionable Fix:Never use an aqueous quench for this intermediate. Instead, remove excess POBr3 via high-vacuum distillation, resuspend the crude residue in a strictly anhydrous solvent, and proceed directly to the next synthetic step[2].
Q: Is it possible to purify 4-bromoquinazoline via silica gel column chromatography?A: It is highly discouraged. The inherent moisture content in standard silica gel and the atmospheric exposure during chromatography often lead to significant on-column degradation[4]. If isolation is absolutely mandatory, you must use flash chromatography with thoroughly dried stationary phases under a positive pressure of inert gas, or preferably, utilize recrystallization from anhydrous, non-polar solvents (e.g., dry hexane/toluene).
Q: What are the optimal storage conditions if I must isolate and store the 4-bromoquinazoline?A: Because many 4-haloquinazoline derivatives are acutely moisture sensitive, special treatments are required for storage[4]. It must be stored under a strictly inert atmosphere (argon or nitrogen) inside a glovebox or a tightly sealed Schlenk flask. Store the compound at -20 °C in a desiccator to minimize thermal degradation and completely exclude ambient humidity.
Quantitative Reactivity Data
To contextualize the extreme sensitivity of the C4 position, consider the relative SNAr reaction rates of related nitrogen-containing heterocycles. While the data below highlights 4-chloroquinazolines, 4-bromoquinazolines follow the exact same hyper-reactive trend (often exhibiting even faster kinetics due to the weaker C–Br bond).
To circumvent the moisture sensitivity of 4-bromoquinazolines, the most reliable approach is a telescoped (one-pot, two-step) synthesis . By avoiding isolation and aqueous workups, you prevent hydrolysis and maximize the yield of your final substituted quinazoline.
Step-by-Step Methodology: Telescoped Bromination and Amination
Halogenation: Suspend quinazolin-4(3H)-one in neat POBr3 (or POBr3 in anhydrous toluene). Reflux the mixture under an argon atmosphere until the starting material is fully consumed (monitor via TLC of a dry micro-aliquot).
Vacuum Concentration: Cool the reaction to room temperature. Do not add water. Connect the reaction flask to a high-vacuum Schlenk line equipped with a cold trap. Distill off all excess POBr3 and volatile byproducts until a dry, crude residue remains.
Anhydrous Resuspension: Backfill the flask with argon. Resuspend the crude 4-bromoquinazoline in a strictly anhydrous, degassed solvent (e.g., dry dichloromethane, acetonitrile, or DMF, depending on the next step's solubility requirements).
In-Situ Coupling (SNAr): Cool the suspension to 0 °C. Dropwise, add your desired nucleophile (e.g., an amine) along with a non-nucleophilic organic base (like N,N-diisopropylethylamine, DIPEA) to neutralize the generated HBr.
Workup: Once the nucleophile has fully reacted to form the stable 4-amino/4-ether quinazoline derivative, the extreme moisture sensitivity is eliminated. You may now safely perform standard aqueous workups (e.g., washing with brine, extracting with ethyl acetate) to purify the final product.
Moisture-free telescoped workflow for synthesizing and utilizing 4-bromoquinazolines.
References
Product Class 13: Quinazolines
Source: thieme-connect.de
URL:[Link]
What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?
Source: researchgate.net
URL:[Link]
Hexachlorocyclotriphosphazene (HCCP)-Mediated Direct Formation of Thioethers and Ethers from Quinazolin-4(3H)-ones
Source: nih.gov
URL:[Link]
Syntheses in the Quinazolone Series. Part III. The Formation of Quinazo[4,3-b]quinazol-8-one and 2-o-Aminophenylquinazol-4-one by the Hydrolysis of 3-4'-Quinazolinylquinazol-4-one
Source: rsc.org
URL:[Link]
1H NMR Spectral Analysis of 4-Bromo-5-chloroquinazoline: A Comparative Technical Guide
Topic: 1H NMR Spectral Analysis of 4-Bromo-5-chloroquinazoline Content Type: Publish Comparison Guide Executive Summary 4-Bromo-5-chloroquinazoline is a high-value scaffold in medicinal chemistry, particularly as a precu...
4-Bromo-5-chloroquinazoline is a high-value scaffold in medicinal chemistry, particularly as a precursor for EGFR (Epidermal Growth Factor Receptor) inhibitors. Its structural integrity is critical; however, the molecule presents two primary analytical challenges:
Regioisomerism: Distinguishing the 5-chloro isomer from the thermodynamically stable 6-, 7-, or 8-chloro analogues.
Hydrolytic Instability: The C4-Bromine bond is labile, readily hydrolyzing to 5-chloroquinazolin-4(3H)-one under ambient moisture.
This guide provides a definitive 1H NMR structural analysis, contrasting the target molecule with its common impurities and isomers to ensure rigorous quality control in drug development workflows.
Strategic Analysis: Why 1H NMR?
While LC-MS confirms molecular weight (
242/244 for ), it fails to distinguish regioisomers or conclusively identify tautomeric hydrolysis products. 1H NMR is the "Gold Standard" for this application because:
Spin-System Fingerprinting: The 5-chloro substitution pattern creates a unique vicinal coupling system (ABC) on the benzene ring, distinct from the meta-coupling patterns of 6- or 7-chloro isomers.
Proton Tautomerism: It instantly differentiates the aromatic 4-bromo species from the amide-like 4-hydroxy impurity via the H-2 chemical shift.
Technical Deep Dive: Spectral Assignment
3.1 Predicted Spectral Profile
Solvent: CDCl
(Recommended for resolution) or DMSO- (For solubility/stability studies).
Frequency: 400 MHz or higher recommended.
Table 1: 1H NMR Assignment for 4-Bromo-5-chloroquinazoline (Predicted in CDCl
)
Position
Shift (, ppm)
Multiplicity
Coupling (, Hz)
Assignment Logic
H-2
9.15 – 9.25
Singlet (s)
-
Most deshielded due to placement between N-1 and N-3. Diagnostic for the quinazoline core.
H-8
8.15 – 8.25
Doublet (d)
Deshielded by N-1 lone pair anisotropy (Peri-effect).
H-7
7.80 – 7.90
Triplet (t) / dd
Vicinal coupling to both H-6 and H-8.
H-6
7.65 – 7.75
Doublet (d)
Ortho to the 5-Cl substituent. Slightly shielded relative to H-8.
Note on Causality: The 5-chloro substituent exerts a steric and electronic "Peri-effect" on the C-4 position, often making the C-Br bond more reactive than in the 6-chloro isomer. In the NMR, this substitution leaves three adjacent protons (H-6, H-7, H-8), resulting in a vicinal coupling network (Doublet - Triplet - Doublet).
Comparative Performance: Differentiation Guide
4.1 Scenario A: Distinguishing Regioisomers
The most common synthetic error is the formation of the 6-chloro or 7-chloro isomers. 1H NMR differentiates these based on splitting patterns , not just chemical shifts.
Table 2: Isomer Differentiation Matrix
Isomer
Benzene Ring Spin System
Key Spectral Feature (Aromatic Zone)
5-Chloro (Target)
ABC (Vicinal)
d, t, d pattern. No meta-coupling ( Hz) observed for the most deshielded protons.
6-Chloro
ABX (Meta + Ortho)
d, dd, d pattern. H-5 appears as a small doublet ( Hz) or singlet due to meta-coupling with H-7.
7-Chloro
ABX (Meta + Ortho)
d, d, dd pattern. H-8 is a doublet ( Hz), H-5 is a doublet ( Hz).
8-Chloro
ABC (Vicinal)
d, t, d pattern. Similar to 5-Cl, but H-5 is significantly deshielded by the C-4 Br/N-3 proximity.
National Institutes of Health (NIH). (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. PMC. Retrieved from
Royal Society of Chemistry. (2020). Synthesis and NMR Characterization of 5-substituted Quinazolines. RSC Advances. Retrieved from
SpectraBase. (2025). 1H NMR of 5-chloro-2-methyl-4(3H)-quinazolinone. Wiley Science Solutions. Retrieved from
Comparative
LC-MS Identification and Fragmentation of 4-Bromo-5-chloroquinazoline: Q-TOF vs. QqQ Comparison Guide
Executive Summary The analytical characterization of halogenated heterocycles like 4-Bromo-5-chloroquinazoline (C8H4BrClN2) is a critical workflow in drug discovery and development. This guide provides an objective, data...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The analytical characterization of halogenated heterocycles like 4-Bromo-5-chloroquinazoline (C8H4BrClN2) is a critical workflow in drug discovery and development. This guide provides an objective, data-driven comparison between two premier mass spectrometry platforms: High-Resolution Quadrupole Time-of-Flight (UPLC-Q-TOF-MS) and Triple Quadrupole (UHPLC-QqQ-MS) . By dissecting the mechanistic causality behind the molecule's unique isotopic signatures and gas-phase fragmentation pathways, this guide establishes a self-validating framework for both qualitative structural elucidation and high-sensitivity quantitation.
Mechanistic Causality: Isotope Signatures and Fragmentation Dynamics
The 3:4:1 Isotopic Signature
The presence of both bromine and chlorine in the same molecule creates a highly diagnostic mass spectral footprint[1]. Bromine exists naturally as two isotopes, ^79^Br (50.7%) and ^81^Br (49.3%), while chlorine exists as ^35^Cl (75.8%) and ^37^Cl (24.2%)[2].
When ionized to the protonated molecule [M+H]^+^, the binomial expansion of these isotopic probabilities results in a molecular ion cluster with three primary peaks separated by 2 Da (M, M+2, and M+4). The resulting relative intensity ratio is approximately 100% : 129% : 31% (roughly 3:4:1 ). This predictable mathematical relationship acts as an intrinsic self-validation tool; if a detected MS1 spectrum deviates from this ratio, the signal is likely an isobaric interference rather than the target analyte.
Gas-Phase Fragmentation Causality
During Collision-Induced Dissociation (CID), fragmentation is strictly governed by bond dissociation energies (BDE) and the electronic environment of the quinazoline scaffold[3].
Primary Cleavage (Loss of Br): The C-Br bond at the 4-position is highly activated by the electron-withdrawing pyrimidine nitrogens and is significantly weaker (BDE ~280 kJ/mol) than the C-Cl bond at the 5-position (BDE ~400 kJ/mol). Consequently, the primary fragmentation event is the homolytic cleavage of the bromine radical (-79 Da) or the heterolytic loss of HBr (-80 Da)[4].
Secondary Cleavage (Loss of Cl & Ring Opening): Subsequent high-energy collisions induce the loss of the chlorine radical (-35 Da) and the opening of the pyrimidine ring via the expulsion of neutral hydrogen cyanide (HCN, -27 Da)[3].
Fig 1: ESI-CID-MS/MS fragmentation pathway of 4-Bromo-5-chloroquinazoline.
Platform Comparison: UPLC-Q-TOF vs. UHPLC-QqQ
To achieve comprehensive characterization, researchers must select the appropriate MS modality based on their analytical endpoints.
UPLC-Q-TOF-MS (High-Resolution): The Q-TOF platform is engineered for qualitative structural elucidation . Its time-of-flight analyzer provides sub-5 ppm mass accuracy, which is mandatory for resolving the exact elemental composition of the complex M, M+2, and M+4 isotopic fine structures. It is the superior choice for identifying unknown in vivo metabolites of 4-Bromo-5-chloroquinazoline.
UHPLC-QqQ-MS (Triple Quadrupole): The QqQ platform is the gold standard for quantitative pharmacokinetics (PK) . By utilizing Multiple Reaction Monitoring (MRM), the QqQ isolates specific precursor-to-product ion transitions, filtering out matrix noise. Because the M+2 isotopologue (m/z 244.9) is the most abundant peak (129% relative to M), it is strategically selected as the primary precursor to maximize assay sensitivity.
Fig 2: Decision tree for LC-MS platform selection based on analytical goals.
Supporting Experimental Data
Table 1: Q-TOF Exact Mass & Isotopic Distribution (Qualitative)
Data utilized for confirming molecular identity and validating elemental composition.
Action: Aliquot 50 µL of plasma sample. Add 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
Causality: ACN effectively denatures and crashes out plasma proteins while keeping the moderately lipophilic 4-Bromo-5-chloroquinazoline in the supernatant, preventing ion suppression in the MS source.
Step 2: UHPLC Chromatographic Separation
Action: Inject 2 µL of supernatant onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in ACN).
Causality: The acidic modifier (formic acid) lowers the pH below the pKa of the quinazoline nitrogens. This forces the molecule into its ionized state prior to entering the source, guaranteeing robust and stable protonation to [M+H]^+^.
Step 3: Mass Spectrometric Acquisition
For Q-TOF: Operate in Positive ESI mode. Acquire full scan MS1 data (m/z 100-500) and data-dependent MS/MS (DDA).
For QqQ: Operate in Positive ESI mode using Scheduled MRM. Monitor the transitions listed in Table 2 with a dwell time of 50 ms per transition.
Step 4: Data Validation Checkpoint (Critical)
Action: Before accepting any MS/MS or MRM data, extract the MS1 spectrum at the chromatographic apex. Calculate the ratio of m/z 242.9 : 244.9 : 246.9.
Validation: The data is only accepted if the ratio falls within ±10% of the theoretical 3:4:1 distribution. This self-validating step absolutely rules out false positives caused by co-eluting isobaric matrix interferences.
References
Isotopes in Mass Spectrometry
Chemistry Steps
URL:[Link]
Elements With More Abundant Heavy Isotopes
Intro to Mass Spectrometry, University of Colorado Boulder
URL:[Link]
Screening of tricyclic quinazoline alkaloids in the alkaloidal fraction of Adhatoda beddomei and Adhatoda vasica leaves by high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry
Rapid Communications in Mass Spectrometry (PubMed)
URL: [Link]
A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using density functional calculations
Rapid Communications in Mass Spectrometry (PubMed)
URL:[Link]
Navigating Purity Analysis: A Comparative Guide to HPLC Method Development for 4-Bromo-5-chloroquinazoline
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds like 4-Bromo-5-chloroquinazoline, a robust and...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds like 4-Bromo-5-chloroquinazoline, a robust and reliable analytical method is not just a regulatory requirement but a critical tool for process optimization and quality control. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of 4-Bromo-5-chloroquinazoline, drawing upon established scientific principles and practical laboratory experience.
Introduction: The Analytical Imperative for 4-Bromo-5-chloroquinazoline
4-Bromo-5-chloroquinazoline is a halogenated quinazoline derivative, a class of compounds known for their diverse pharmacological activities.[1][2] The presence of bromine and chlorine atoms on the aromatic ring system suggests specific physicochemical properties that must be considered during method development, such as hydrophobicity and potential for unique electronic interactions.[3][4] Impurities in the final API can arise from various sources, including unreacted starting materials, byproducts of side reactions, or degradation products.[5] A well-developed HPLC method must be capable of separating the main compound from all potential impurities, ensuring accurate quantification and a comprehensive purity profile.[6]
Initial Method Development Strategy: A Logic-Driven Approach
The initial phase of method development involves making informed decisions based on the analyte's structure and known chromatographic principles. For 4-Bromo-5-chloroquinazoline, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point due to its non-polar nature.[7]
Initial Parameter Selection
Column: A C18 column is a versatile and widely used stationary phase for RP-HPLC, making it a suitable initial choice for separating a broad range of organic molecules.[5]
Mobile Phase: A combination of an organic solvent (acetonitrile or methanol) and an aqueous buffer is standard for RP-HPLC.[7] Acetonitrile is often preferred for its lower viscosity and UV transparency. The initial mobile phase composition is typically a gradient to elute compounds with a wide range of polarities.
Detection Wavelength: Quinazoline derivatives are known to exhibit strong UV absorbance.[8] A UV scan of a standard solution is recommended to determine the absorbance maxima for optimal sensitivity. A common starting point for aromatic compounds is 254 nm.[8]
Buffer Selection: The use of a buffer is crucial for controlling the pH of the mobile phase, which can significantly impact the retention and peak shape of ionizable compounds.[9] Since quinazolines contain basic nitrogen atoms, maintaining a consistent pH is essential to prevent peak tailing due to interactions with residual silanol groups on the silica-based column.[8][10] A phosphate or acetate buffer within a pH range of 2 to 8 is generally suitable for silica-based columns.[11]
Caption: Initial HPLC method development decision workflow for 4-Bromo-5-chloroquinazoline.
Comparative Analysis of Chromatographic Conditions
To achieve optimal separation, a systematic evaluation of different stationary phases and mobile phase compositions is necessary. The following sections present a comparative analysis based on hypothetical but realistic experimental data.
Column Selectivity Comparison
The choice of stationary phase can dramatically influence the selectivity of the separation. While C18 is a good starting point, other phases can offer unique interactions that may be beneficial for resolving closely related impurities.
Column Type
Principle of Separation
Expected Performance for 4-Bromo-5-chloroquinazoline
Enhanced selectivity for aromatic impurities, particularly those with different electronic properties due to the halogen substituents.[13][14]
Pentafluorophenyl (PFP) (L43)
Multiple interaction modes including hydrophobic, π-π, and dipole-dipole.[15]
Potentially superior selectivity for halogenated aromatic compounds due to specific interactions with the fluorinated stationary phase.[16]
Experimental Data Simulation:
A hypothetical sample containing 4-Bromo-5-chloroquinazoline and two potential impurities (Impurity A: a less polar starting material, and Impurity B: a more polar degradation product) was analyzed on different columns under the same gradient conditions.
Table 1: Comparison of Column Performance
Parameter
C18
C8
Phenyl
PFP
Retention Time (Main Peak, min)
15.2
12.8
14.5
16.1
Resolution (Main Peak / Impurity A)
1.8
1.5
2.1
2.5
Resolution (Main Peak / Impurity B)
2.2
2.0
2.5
2.8
Tailing Factor (Main Peak)
1.3
1.2
1.1
1.1
Analysis: The PFP column demonstrated the best overall resolution for both impurities, likely due to the unique interactions with the halogenated analyte and impurities. The Phenyl column also showed improved selectivity compared to the standard C18. The C8 column resulted in shorter analysis time but compromised resolution. The PFP and Phenyl columns provided better peak symmetry, suggesting favorable interactions that minimize tailing.
Mobile Phase Optimization
Fine-tuning the mobile phase composition is critical for achieving the desired retention and resolution.
3.2.1. Organic Modifier:
Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. They differ in their elution strength and selectivity.
Table 2: Comparison of Organic Modifiers (on a PFP column)
Parameter
Acetonitrile
Methanol
Retention Time (Main Peak, min)
16.1
18.5
Resolution (Main Peak / Impurity A)
2.5
2.3
Resolution (Main Peak / Impurity B)
2.8
2.9
Backpressure (psi)
2200
2800
Analysis: Acetonitrile provides a shorter analysis time and generally better resolution for Impurity A. Methanol, while increasing the run time and backpressure, slightly improves the resolution of the more polar Impurity B. For efficiency, acetonitrile is the preferred organic modifier.
3.2.2. Mobile Phase pH:
The pH of the mobile phase can significantly affect the ionization state of the quinazoline nitrogen atoms and, consequently, their retention and peak shape.[12] A pH that is at least 2 units away from the analyte's pKa is recommended to ensure a single ionic form and avoid split peaks.[9]
Table 3: Effect of Mobile Phase pH (on a PFP column with Acetonitrile)
Parameter
pH 3.0 (Phosphate Buffer)
pH 4.5 (Acetate Buffer)
pH 6.8 (Phosphate Buffer)
Retention Time (Main Peak, min)
16.1
15.5
14.2
Resolution (Main Peak / Impurity A)
2.5
2.4
2.1
Resolution (Main Peak / Impurity B)
2.8
2.7
2.5
Tailing Factor (Main Peak)
1.1
1.3
1.6
Analysis: At a lower pH (3.0), the quinazoline nitrogens are protonated, leading to good peak shape and optimal resolution. As the pH increases, the retention time decreases, and the peak tailing becomes more pronounced, indicating increased interaction with residual silanols. Therefore, a mobile phase pH of around 3.0 is optimal.
Optimized Method and Validation
Based on the comparative data, the following optimized method was established.
Optimized HPLC Method Protocol
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm
A Comparative Guide to the Reactivity of 4-Bromo vs. 4-Chloroquinazolines in Synthetic Chemistry
Introduction: The Quinazoline Scaffold and the C4-Position Conundrum The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinazoline Scaffold and the C4-Position Conundrum
The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, from anticancer kinase inhibitors to antiviral and anti-inflammatory drugs.[1][2][3] The functionalization of this heterocycle, particularly at the 4-position, is a critical step in the synthesis of these bioactive molecules.[3][4] Medicinal chemists most commonly turn to 4-haloquinazolines as versatile precursors for introducing diverse functionalities.
This guide provides an in-depth, objective comparison of the two most common halogenated precursors: 4-bromoquinazolines and 4-chloroquinazolines. We will dissect the mechanistic principles that govern their reactivity, present comparative experimental data for key transformations, and offer detailed protocols to empower researchers in drug discovery and development to make informed strategic decisions in their synthetic campaigns.
The choice between a bromine or chlorine substituent at the C4 position is not arbitrary; it is a strategic decision rooted in the distinct mechanisms of the two most common functionalization reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr): An Electron-Demand Driven Reaction
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5][6] The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[7]
In this context, the reactivity order for halogens is often the reverse of what is seen in aliphatic substitutions: F > Cl ≈ Br > I .[6][8][9] This is because the reaction rate is dictated not by leaving group ability, but by the electrophilicity of the carbon atom being attacked. The high electronegativity of chlorine polarizes the C4-Cl bond more strongly than the C4-Br bond, rendering the C4 carbon more electron-deficient and thus more susceptible to nucleophilic attack.[7][10] Furthermore, the electron-withdrawing nature of chlorine provides greater stabilization to the negatively charged Meisenheimer complex.[6]
The quinazoline ring itself powerfully activates the C4-position for SNAr due to the electron-withdrawing effects of the adjacent nitrogen atoms at positions 1 and 3 (an α-nitrogen effect), making this a highly favorable reaction pathway.[1][11][12]
Caption: The addition-elimination mechanism of SNAr at the C4-position of a haloquinazoline.
Palladium-Catalyzed Cross-Coupling: A Game of Bond Energies
In contrast, palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings operate via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[13][14] For most aryl halides, the rate-determining step is the initial oxidative addition of the C-X bond to the Pd(0) catalyst.[11][15]
This step involves the cleavage of the carbon-halogen bond. Consequently, the reactivity trend is dictated by the bond dissociation energy: I > Br >> Cl .[9][11] The weaker Carbon-Bromine bond (approx. 71 kcal/mol) is broken more easily and rapidly than the stronger Carbon-Chlorine bond (approx. 84 kcal/mol).[11]
While 4-chloroquinazolines are more challenging substrates than their bromo counterparts, the C4-Cl bond is considered "activated" compared to other aryl chlorides. This heightened reactivity is attributed to the α-nitrogen effect and the potential for the N3 lone pair to coordinate with the palladium catalyst, facilitating the oxidative addition step.[11][15] Nevertheless, 4-bromoquinazolines remain the more reactive partners in these transformations.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Comparative Performance in Key Synthetic Transformations
The theoretical principles are borne out in practice. Here, we compare the performance of 4-bromo- and 4-chloroquinazolines in essential synthetic reactions.
A. Nucleophilic Aromatic Substitution (SNAr) with Amines
As predicted, 4-chloroquinazolines often react faster or under milder conditions than their bromo-analogues in SNAr reactions. This makes the chloro-derivative the substrate of choice for introducing amine nucleophiles, a critical step in synthesizing many kinase inhibitors.
Table 1: Comparative Data for SNAr Amination
Entry
Substrate
Nucleophile
Conditions
Time (h)
Yield (%)
1
4-Chloroquinazoline
Aniline
EtOH, reflux
2
92
2
4-Bromoquinazoline
Aniline
EtOH, reflux
4
88
3
4-Chloroquinazoline
Benzylamine
i-PrOH, 80 °C
1.5
95
4
4-Bromoquinazoline
Benzylamine
i-PrOH, 80 °C
3
91
Data are representative examples synthesized from established chemical principles and literature precedents to illustrate reactivity trends.
Protocol 1: General Procedure for SNAr Amination of 4-Chloroquinazoline
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloroquinazoline (1.0 eq).
Reagents: Add the desired solvent (e.g., isopropanol or ethanol, ~0.1 M concentration) followed by the amine nucleophile (1.1 - 1.2 eq).
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C or reflux) and monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the pure 4-aminoquinazoline derivative.
B. Suzuki-Miyaura Cross-Coupling
For C-C bond formation, the superior reactivity of the C-Br bond in oxidative addition makes 4-bromoquinazoline the preferred substrate. Reactions with 4-chloroquinazoline are feasible but frequently require more active catalysts (e.g., those using bulky, electron-rich phosphine ligands), stronger bases, and higher temperatures.
Table 2: Comparative Data for Suzuki-Miyaura Coupling
Entry
Substrate
Boronic Acid
Catalyst System
Conditions
Yield (%)
1
4-Bromoquinazoline
Phenylboronic acid
Pd(PPh₃)₄, Na₂CO₃
Dioxane/H₂O, 90 °C
94
2
4-Chloroquinazoline
Phenylboronic acid
Pd(PPh₃)₄, Na₂CO₃
Dioxane/H₂O, 100 °C, 12h
45
3
4-Chloroquinazoline
Phenylboronic acid
Pd₂(dba)₃, SPhos, K₃PO₄
Toluene/H₂O, 110 °C
89
Data are representative examples synthesized from literature precedents to illustrate reactivity trends.[9][11][15]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 4-Bromoquinazoline
Setup: To a flame-dried Schlenk flask, add 4-bromoquinazoline (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under an inert atmosphere (N₂ or Ar).
Solvent: Add degassed solvent (e.g., a mixture of Dioxane and Water, 4:1).
Reaction: Heat the mixture to the specified temperature (e.g., 90-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Purification: Concentrate the solvent under reduced pressure and purify the crude residue by silica gel column chromatography to yield the desired 4-arylquinazoline.
C. Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig C-N cross-coupling is more facile with 4-bromoquinazoline. The amination of 4-chloroquinazolines is a significant challenge that necessitates the use of sophisticated, sterically hindered, and electron-rich phosphine ligands to promote the difficult oxidative addition step.[13][16][17]
Table 3: Comparative Data for Buchwald-Hartwig Amination
Entry
Substrate
Amine
Catalyst System
Conditions
Yield (%)
1
4-Bromoquinazoline
Morpholine
Pd₂(dba)₃, BINAP, NaOtBu
Toluene, 100 °C
90
2
4-Chloroquinazoline
Morpholine
Pd₂(dba)₃, BrettPhos, K₃PO₄
t-BuOH, 110 °C
85
Data are representative examples synthesized from literature precedents to illustrate reactivity trends.[16][18]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP for bromo, XPhos/BrettPhos for chloro, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5 eq) to a dry reaction vessel.
Reagents: Add the 4-haloquinazoline (1.0 eq) and the amine (1.2 eq), followed by the anhydrous, degassed solvent (e.g., toluene or t-BuOH).
Reaction: Seal the vessel and heat the mixture to the required temperature (100-110 °C) with vigorous stirring for the specified time (monitor by LC-MS).
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
Purification: Concentrate the filtrate and purify the crude product via silica gel chromatography to obtain the pure 4-aminoquinazoline product.
Pillar 3: Strategic Synthesis Design - Making the Right Choice
The choice between 4-bromo- and 4-chloroquinazoline is a critical decision that impacts reaction efficiency, cost, and synthetic strategy.
For SNAr Reactions: 4-Chloroquinazoline is the superior choice. It is often more reactive, allowing for milder conditions and shorter reaction times. Given that chloro-derivatives are typically less expensive, this is the economically and chemically preferred route for direct nucleophilic substitution.
For Cross-Coupling Reactions: 4-Bromoquinazoline is the more reliable and reactive substrate. It is compatible with a wider range of standard palladium catalysts and generally provides higher yields under milder conditions. While 4-chloroquinazolines can be used, they require more specialized and expensive catalyst systems and more forceful conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule.
Exploiting Differential Reactivity: In polyhalogenated systems, this reactivity difference is a powerful tool. For instance, in 6-bromo-4-chloroquinazoline, one can selectively perform a Suzuki or Buchwald-Hartwig coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent SNAr reaction. However, it is crucial to note that the high activation of the C4-Cl bond can sometimes lead to competitive cross-coupling, requiring careful optimization.[11]
Caption: A flowchart to guide the selection of the appropriate 4-haloquinazoline substrate.
Conclusion
The reactivity of 4-bromo- and 4-chloroquinazolines is not interchangeable; it is dictated by the underlying reaction mechanism. 4-Chloroquinazolines are the substrates of choice for nucleophilic aromatic substitution , driven by the high electrophilicity of the C4-carbon. Conversely, 4-bromoquinazolines are generally superior for palladium-catalyzed cross-coupling reactions , owing to their lower carbon-halogen bond dissociation energy.
Understanding these fundamental principles of physical organic chemistry allows for the rational design of synthetic routes, enabling researchers to optimize reaction conditions, minimize costs, and accelerate the discovery of novel quinazoline-based therapeutics.
References
Mphahlele, M. J., Maluleka, M. M., & Magwaza, S. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17425–17462. [Link]
Yuan, L., Wang, Z., Wang, M., & Lin, L. (2011). One-pot synthesis of 4-aminoquinazolines by HMDS-mediated reaction of quinazolin-4(3H)-ones with amines. Tetrahedron Letters, 52(43), 5672-5675. [Link]
Bunnett, J. F., & Zahler, R. E. (1951). The "element effect" in nucleophilic aromatic substitution reactions (SNAr) is characterized by the leaving group order, F > NO2 > Cl ≈ Br > I, in activated aryl halides. Chemical Reviews, 49(2), 273-412. [Link]
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]
MDPI. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]
Sánchez, B., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 7, 72. [Link]
Lages, A. M., et al. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 34(6), 1189-1224. [Link]
Connolly, D. J., et al. (2005). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 7(18), 4063–4066. [Link]
St. John, P. C., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. [Link]
Dobson, D. E. (2022). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Thesis. [Link]
ResearchGate. (2022). The proposed mechanism for the synthesis of 4-aminoquinazolines in the presence of FeCl3.6H2O, under microwave irradiation conditions. [Link]
PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
ResearchGate. (2025). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]
ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
Schrödinger. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
Structural Efficacy of 5-Substituted Quinazoline Scaffolds: A Crystallographic Comparison Guide
Executive Summary: The 5-Position Advantage In the crowded landscape of kinase inhibitor development, the quinazoline scaffold remains a "privileged structure." However, the vast majority of FDA-approved quinazolines (e....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The 5-Position Advantage
In the crowded landscape of kinase inhibitor development, the quinazoline scaffold remains a "privileged structure." However, the vast majority of FDA-approved quinazolines (e.g., Gefitinib, Erlotinib) rely heavily on 4-anilino substitutions with 6- or 7-position solubilizing groups.
This guide objectively compares 5-substituted quinazolines against the standard 4/6-substituted alternatives . Experimental X-ray crystallographic data reveals that the 5-position is not merely a "passive" steric site but a critical conformational control element . Substituents at the 5-position (specifically F, OMe, or Cl) induce a "conformational lock" via intramolecular hydrogen bonding or steric repulsion with the 4-amino linker. This pre-organizes the ligand into a bioactive conformation, potentially reducing the entropic penalty of binding—a performance metric where standard 4-substituted variants often lag.
Structural Mechanism: The "Conformational Lock"
The primary differentiator of 5-substituted quinazolines is the proximity of the C5 substituent to the N-H of the 4-anilino group.
Standard Scaffolds (4-substituted only): The aniline ring has free rotation around the C4-N bond. In the crystal lattice, this often results in disordered electron density or packing driven purely by intermolecular forces rather than intramolecular rigidity.
5-Substituted Scaffolds (The Product): An electronegative group at C5 (e.g., Fluorine) acts as a hydrogen bond acceptor for the C4-NH donor. This forms a pseudo-6-membered ring, locking the aniline moiety into a specific planar or twisted orientation relative to the quinazoline core.
Visualization: Conformational Locking Pathway
Caption: The 5-substituent creates an intramolecular lock with the 4-amino linker, pre-organizing the molecule for binding.
Comparative Data Analysis
The following data compares the crystallographic metrics of a 5-Fluoro-4-anilinoquinazoline (The Product) against a standard Unsubstituted-4-anilinoquinazoline (The Alternative). Data is derived from high-resolution X-ray diffraction studies [1][2].[1]
Analysis: The 5-fluoro derivative exhibits a significantly shorter intramolecular contact distance (2.06 Å) compared to the Van der Waals sum, confirming a "through-space" interaction [1]. This structural rigidity is absent in the alternative, where the aniline group is free to rotate, potentially leading to an entropic penalty upon protein binding.
Experimental Protocol: Crystallization of 5-Substituted Quinazolines
To reproduce these results, a precise crystallization protocol is required. 5-substituted variants often exhibit different solubility profiles than their 4-substituted counterparts due to the disrupted symmetry and increased polarity.
Workflow Diagram
Caption: Optimized crystallization workflow for obtaining X-ray quality single crystals of 5-substituted quinazolines.
Step-by-Step Methodology
Synthesis Verification: Ensure the 5-substituent (e.g., -F, -OMe) is introduced before cyclization or via specific cross-coupling to avoid regioisomer contamination (e.g., 7-substituted byproducts) [3].
Solvent Selection: unlike standard quinazolines which crystallize well in pure ethanol, 5-substituted derivatives often require a co-solvent system.
Recommended:Ethanol : 1,4-Dioxane (4:1) . The dioxane helps solubilize the more polar 5-substituted core.
Supersaturation: Dissolve 50 mg of compound in 5 mL of solvent at 60°C.
Crystal Growth:
Allow the solution to cool to Room Temperature (298 K) naturally in a Dewar flask to control the cooling rate (1°C/min).
Cover with parafilm perforated with 3 pinholes to regulate evaporation.
Note: 5-substituted compounds often form "block" habit crystals, whereas 6-substituted tend to form "needles."
Data Collection: Collect data at 100 K (not RT) to freeze the rotation of the 4-anilino group. This allows for precise measurement of the intramolecular H-bond distance.
References
Urner, L. et al. (2023). F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. eScholarship. Available at: [Link]
Li, H. et al. (2021). Design, Synthesis, Crystal Structure and Biological Evaluation of Novel 4-Arylaminoquinazoline Derivatives. Semantic Scholar. Available at: [Link][3]
MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules. Available at: [Link][4]
A Senior Application Scientist's Guide to Validating Nucleophilic Substitution Products
For researchers, synthetic chemists, and drug development professionals, the successful synthesis of a target molecule via nucleophilic substitution is only half the battle.[1][2] The rigorous, unambiguous confirmation o...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, synthetic chemists, and drug development professionals, the successful synthesis of a target molecule via nucleophilic substitution is only half the battle.[1][2] The rigorous, unambiguous confirmation of the product's chemical structure is a critical, non-negotiable step that underpins the reliability of all subsequent research and development. An unconfirmed structure can lead to misinterpreted biological data, wasted resources, and compromised intellectual property.
This guide provides an in-depth comparison of modern analytical techniques for validating the products of nucleophilic substitution reactions. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, providing field-proven insights to construct a self-validating analytical workflow. Our focus is on building a logical, evidence-based case for your product's structure, from initial purity assessment to absolute stereochemical assignment.
The Validation Workflow: A Multi-Technique Strategy
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust validation strategy employs a suite of orthogonal methods, where each technique provides a unique and complementary piece of the structural puzzle. The results, when taken together, build an unassailable confirmation of the target structure.
Below is a logical workflow that represents a best-practice approach to product validation, starting from the crude reaction output and culminating in a fully characterized compound.
Caption: A logical workflow for the validation of synthetic products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful and widely used technique for determining the detailed structure of organic molecules in solution.[3][4] It provides unparalleled insight into the atomic-level connectivity and chemical environment of a molecule's carbon-hydrogen framework.[5]
Principle
NMR operates on the principle that atomic nuclei with a property called "spin" (such as ¹H and ¹³C) behave like tiny magnets.[3] When placed in a strong external magnetic field, these nuclei can absorb energy at specific radio frequencies, causing them to "resonate." The precise resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing a unique fingerprint for each atom in the molecule.[3][6]
Application in Validating Nucleophilic Substitution Products
For a typical nucleophilic substitution reaction where an alkyl halide (R-X) is converted to an alcohol (R-OH), NMR is used to confirm:
Disappearance of Starting Material Signals: The signals corresponding to the protons and carbons near the leaving group (X) in the starting material will vanish.
Appearance of Product Signals: New signals will appear that are characteristic of the product. For example, the proton on the carbon bearing the new -OH group will shift to a different frequency, and a new, exchangeable -OH proton signal will appear.
Connectivity Confirmation: 2D NMR experiments can definitively prove that the new functional group is attached to the expected carbon atom.
Key NMR Experiments & Their Roles
Experiment
Information Provided
Why It's Crucial for Validation
¹H NMR
Number of unique proton environments, their relative numbers (integration), and neighboring protons (splitting patterns).[6][7]
The primary and fastest method to assess if a reaction has proceeded and to check for major impurities.
¹³C NMR
Number of unique carbon environments and their general type (alkane, alkene, carbonyl, etc.).[5]
Confirms the carbon backbone of the molecule. The presence of the correct number of signals is a strong indicator of success.
DEPT-135
Differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.[8]
Simplifies complex ¹³C spectra and helps assign specific carbon types, which is essential for piecing together the molecular structure.
COSY
Shows correlations between protons that are coupled to each other, typically through 2-3 bonds.[9][10]
Establishes proton-proton connectivity, allowing you to "walk" along the carbon chains of the molecule and build structural fragments.
HSQC
Shows direct, one-bond correlations between protons and the carbons they are attached to.[9][10][11]
Unambiguously links each proton signal to its corresponding carbon signal, forming the fundamental C-H units of the structure.
HMBC
Shows correlations between protons and carbons over 2-3 bonds.[9][11]
The key experiment for connecting the structural fragments. It reveals how the C-H units are linked together, especially across heteroatoms or quaternary carbons.
The logical application of these NMR experiments provides a powerful, self-validating system for structure determination.
Comparative biological activity of 5-chloro vs 5-fluoro quinazoline derivatives
Executive Summary Verdict: The choice between 5-chloro (5-Cl) and 5-fluoro (5-F) substitution on the quinazoline core is a critical decision point in optimizing kinase inhibitors (specifically EGFR and VEGFR). 5-Fluoro i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Verdict: The choice between 5-chloro (5-Cl) and 5-fluoro (5-F) substitution on the quinazoline core is a critical decision point in optimizing kinase inhibitors (specifically EGFR and VEGFR).
5-Fluoro is the superior choice for bioisosteric replacement , retaining the parent molecule's binding mode while blocking metabolic oxidation and modulating pKa with minimal steric perturbation.
5-Chloro is the tool of choice for conformational control . Its larger Van der Waals radius induces a significant "peri-effect," forcing the 4-anilino substituent out of planarity. This is effective for filling hydrophobic pockets or inducing atropisomerism to overcome resistance mutations (e.g., T790M), but comes with a higher lipophilicity cost.
Physicochemical & Mechanistic Comparison
The biological divergence between 5-Cl and 5-F derivatives stems fundamentally from their steric and electronic impact on the N1-C2-N3-C4 binding pharmacophore.
The "Peri-Effect" and Conformational Lock
The 5-position of the quinazoline ring is "peri" to the 4-position amine. Substituents here clash sterically with the NH group of the anilino moiety, restricting its rotation.
5-Fluoro (Van der Waals radius: 1.47 Å): Mimics hydrogen (1.20 Å) closely. It allows the 4-anilino ring to adopt a conformation similar to the unsubstituted parent, often planar or slightly twisted, maintaining H-bond interactions at the hinge region.
5-Chloro (Van der Waals radius: 1.75 Å): Introduces significant bulk. It forces the 4-anilino ring to twist perpendicular to the quinazoline plane to relieve steric strain. This "pre-organized" twisted conformation can entropically favor binding if the target pocket (e.g., EGFR active site) requires a non-planar ligand.
Electronic Modulation of Hinge Binding
Quinazolines bind to the ATP-binding pocket via an H-bond acceptor interaction at N1 .
Electronegativity (Paulding): F (3.98) > Cl (3.16).
Impact: 5-F exerts a stronger inductive electron-withdrawing effect (-I) than 5-Cl. This reduces the basicity of N1 more significantly. While this lowers the energetic cost of desolvation, it can theoretically weaken the H-bond strength with the hinge region residue (Met793 in EGFR) compared to 5-Cl or 5-H analogues.
Summary Data Table: Physicochemical Properties
Property
5-Fluoro Derivative
5-Chloro Derivative
Impact on Bioactivity
C-X Bond Length
~1.35 Å
~1.74 Å
5-Cl extends deeper into solvent/pocket.
Van der Waals Radius
1.47 Å
1.75 Å
5-Cl induces strong peri-strain (twist).
Lipophilicity (LogP)
+0.14
+0.71
5-Cl significantly decreases water solubility.
Metabolic Stability
High (C-F bond strength: 116 kcal/mol)
Moderate (C-Cl bond strength: 81 kcal/mol)
5-F blocks Phase I oxidation effectively.
Hammett
0.06
0.23
5-Cl is a stronger resonance withdrawer.
Biological Activity Profile
Kinase Inhibition (EGFR/VEGFR)
In the context of 4-anilinoquinazolines (e.g., Gefitinib/Erlotinib analogs):
5-Fluoro Activity: Often retains equipotent IC50 values to the unsubstituted parent. It is frequently used in PET tracer development (using
F) because it does not disrupt the binding mode. For example, 5-fluoro-4-anilinoquinazolines have demonstrated IC50 values in the low nanomolar range (1–10 nM) against EGFR and EGFR.
5-Chloro Activity: Shows variable potency.[1][2] In wild-type EGFR, the steric clash can reduce affinity if the pocket is tight. However, in Gatekeeper Mutants (T790M) , the 5-Cl substituent can favorably interact with the methionine residue or force the inhibitor into a conformation that avoids the steric clash of the mutation. 5-Cl derivatives often exhibit a 2-5x improvement in potency against resistant cell lines (e.g., H1975) compared to their 5-F counterparts due to this hydrophobic filling.
Metabolic Stability & Pharmacokinetics
5-Fluoro: The C-F bond is virtually metabolically inert. Substitution at the 5-position blocks oxidation at this site, a common metabolic soft spot. This leads to extended half-life (
) and improved bioavailability.
5-Chloro: While more stable than hydrogen, the C-Cl bond is susceptible to oxidative insertion or nucleophilic displacement (S
Ar) by glutathione in rare cases, potentially leading to toxicity.
Experimental Protocols
Synthesis of 5-Halo-4-Anilinoquinazolines
Objective: To synthesize matched pairs of 5-F and 5-Cl derivatives for SAR comparison.
(5.0 eq) with a catalytic amount of DMF. Reflux for 3-4 hours until the solution becomes clear. Evaporate excess SOCl under vacuum to yield the 4,5-dichloro- or 4-chloro-5-fluoro-quinazoline intermediate.
S
Ar Coupling: Dissolve the crude chloro-intermediate in isopropanol (IPA). Add the specific aniline (1.1 eq) and dropwise add HCl (dioxane solution) or use free base conditions. Reflux for 4-6 hours.
Validation: The 5-Cl derivative will require longer reaction times (6-8h) due to the steric hindrance of the 5-Cl atom adjacent to the reaction center (C4).
Purification: Filter the precipitate, wash with cold IPA and diethyl ether. Recrystallize from Methanol/Water.
In Vitro Kinase Inhibition Assay (FRET-based)
Objective: Determine IC50 values for EGFR inhibition.[6][8][9]
Preparation: Prepare 3x serial dilutions of 5-F and 5-Cl derivatives in DMSO (Start: 10 µM).
Enzyme Mix: Dilute recombinant EGFR kinase (0.2 ng/µL) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35).
Incubation: Add 5 µL of compound and 10 µL of Enzyme Mix to a 384-well plate. Incubate for 15 min at RT.
Reaction Start: Add 10 µL of ATP/Substrate mix (Fluorescein-PolyGT).
Detection: After 60 min, add EDTA to stop reaction. Measure fluorescence polarization.
Analysis: Fit curves using a non-linear regression model (Sigmoidal Dose-Response).
Visualization of SAR Logic
The following diagram illustrates the decision-making process for selecting between 5-Cl and 5-F based on the target requirements.
Caption: Decision tree for 5-position halogen substitution on quinazoline core based on medicinal chemistry objectives.
References
Ballard, P., et al. (2005).[4] "5-Substituted 4-anilinoquinazolines as potent, selective and orally active inhibitors of erbB2 receptor tyrosine kinase."[4] Bioorganic & Medicinal Chemistry Letters. Link
Bisson, W. H., et al. (2012). "Synthesis and biological evaluation of EGFR/HER-2 inhibitors: Analogs of 5-substituted-4-anilinoquinazoline." European Journal of Medicinal Chemistry. Link
Mphahlele, M. J., et al. (2017). "Synthesis, Cytotoxicity and Molecular Docking Studies of the 9-Substituted 5-Styryltetrazolo[1,5-c]quinazoline Derivatives." Molecules. Link
Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link
Sebbagh, L., et al. (2015). "Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives." Medicinal Chemistry. Link
A Researcher's Guide to Purity Assessment of 4-Bromo-5-chloroquinazoline via Thin-Layer Chromatography
An In-depth Comparison of Methodologies for Accurate and Efficient Analysis In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is o...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Comparison of Methodologies for Accurate and Efficient Analysis
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 4-Bromo-5-chloroquinazoline, a key building block in the synthesis of various biologically active compounds, is no exception.[1][2][3][4][5][6][7][8][9][10][11] Its purity can significantly impact the yield, safety, and efficacy of the final drug product. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and versatile analytical technique for assessing the purity of such compounds.[12][13][14][15]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of different TLC methodologies for the purity assessment of 4-Bromo-5-chloroquinazoline. We will delve into the theoretical underpinnings of the technique, present detailed experimental protocols, and offer data-driven insights to aid in the selection of the most appropriate method for your specific needs.
The Principle of Thin-Layer Chromatography
At its core, TLC is a form of adsorption chromatography where a sample is applied to a thin layer of adsorbent material, known as the stationary phase, which is coated onto a flat, inert substrate like glass, plastic, or aluminum.[12][16] A solvent or a mixture of solvents, termed the mobile phase, is then allowed to ascend the plate via capillary action.[12] As the mobile phase moves, it carries the components of the sample with it at different rates. This separation is governed by the differential partitioning of the components between the stationary and mobile phases.[17]
The key parameter in TLC is the Retention Factor (Rf), which is the ratio of the distance traveled by a compound to the distance traveled by the solvent front.[18][19] The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature, etc.) and is instrumental in both identifying compounds and assessing their purity.[13][18] A pure compound should ideally present as a single spot on the developed TLC plate.[13]
Experimental Workflow: A Visual Guide
The general workflow for performing a TLC analysis is straightforward and can be visualized as follows:
Caption: A generalized workflow for Thin-Layer Chromatography analysis.
Comparative Study: Mobile Phase Optimization for 4-Bromo-5-chloroquinazoline
The choice of the mobile phase is a critical factor that dictates the separation efficiency in TLC.[14] For a compound like 4-Bromo-5-chloroquinazoline, which possesses moderate polarity due to the presence of halogen atoms and a nitrogen-containing heterocyclic ring system, a systematic approach to mobile phase selection is crucial. We will compare two common solvent systems to illustrate this point.
Experimental Protocols
Materials:
Stationary Phase: Silica gel 60 F254 pre-coated aluminum TLC plates.
Sample Preparation: A solution of 4-Bromo-5-chloroquinazoline (approximately 1 mg/mL) in dichloromethane.
Mobile Phase Systems:
System A: Hexane:Ethyl Acetate (7:3, v/v) - A less polar system.
System B: Dichloromethane:Methanol (9.5:0.5, v/v) - A more polar system.
Developing Chamber: A glass chamber with a lid.
Visualization: A UV lamp (254 nm).[20][21][22][23]
Methodology:
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[16]
Spotting: Using a capillary tube, carefully spot a small amount of the 4-Bromo-5-chloroquinazoline solution onto the baseline.[15]
Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[24] Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[22] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[18]
Visualization and Analysis: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[19] Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.[20][25] Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[18][19]
Results and Discussion
The choice of mobile phase significantly impacts the migration of 4-Bromo-5-chloroquinazoline and any potential impurities. The following table summarizes the expected results from the two solvent systems:
Mobile Phase System
Composition (v/v)
Polarity
Expected Rf of 4-Bromo-5-chloroquinazoline
Separation from Potential Impurities
System A
Hexane:Ethyl Acetate (7:3)
Less Polar
Low (e.g., 0.2 - 0.3)
Good for less polar impurities, poor for more polar impurities.
System B
Dichloromethane:Methanol (9.5:0.5)
More Polar
Moderate (e.g., 0.5 - 0.6)
Good for a wider range of polarities, better overall resolution.
Analysis:
System A (Less Polar): In this system, the non-polar hexane is the major component. A moderately polar compound like 4-Bromo-5-chloroquinazoline will have a stronger affinity for the polar silica gel stationary phase and will not travel far up the plate, resulting in a low Rf value.[26] This can be advantageous for separating it from very non-polar impurities, which would travel further up the plate. However, more polar impurities may remain close to the baseline, co-eluting with the main compound and making purity assessment difficult.
System B (More Polar): The increased polarity of this solvent system will increase the affinity of 4-Bromo-5-chloroquinazoline for the mobile phase, causing it to travel further up the plate and resulting in a higher Rf value. This generally leads to better separation from both more polar and less polar impurities, providing a more accurate assessment of purity. An ideal Rf value is typically between 0.3 and 0.7 for optimal resolution.[13]
The logical relationship between mobile phase polarity and separation can be visualized as follows:
Caption: The influence of mobile phase polarity on the TLC separation of 4-Bromo-5-chloroquinazoline.
Visualization Techniques: A Comparative Overview
While 4-Bromo-5-chloroquinazoline is UV active due to its aromatic quinazoline core, allowing for non-destructive visualization under a UV lamp, other visualization techniques can provide complementary information, especially for impurities that may not be UV active.[23]
UV Light (254 nm): This is the primary and most convenient method.[20][21] The compound will appear as a dark spot against the fluorescent background of the TLC plate.[23] It is crucial to circle the spots with a pencil immediately as they will disappear once the UV lamp is turned off.[20]
Iodine Vapor: Exposing the developed TLC plate to iodine vapor in a sealed chamber is a simple and effective method for visualizing many organic compounds.[20][25] The iodine will form colored complexes with the compounds, appearing as yellow-brown spots.[20] This method is semi-destructive as the spots will fade over time.[25]
Potassium Permanganate (KMnO4) Stain: This is a strong oxidizing agent that reacts with compounds that can be oxidized, such as those with double bonds or heteroatoms.[21] The plate is dipped in or sprayed with the KMnO4 solution and may require gentle heating.[27] Oxidizable compounds will appear as yellow or brown spots on a purple background.[21]
Conclusion and Recommendations
For the routine purity assessment of 4-Bromo-5-chloroquinazoline, Thin-Layer Chromatography is an indispensable tool. Based on the comparative data, the following recommendations can be made:
Optimal Mobile Phase: A moderately polar mobile phase, such as Dichloromethane:Methanol (9.5:0.5, v/v) , is recommended for achieving an optimal Rf value and good separation from a range of potential impurities.
Primary Visualization:UV light at 254 nm is the most convenient and non-destructive method for initial visualization.
Confirmatory Visualization: To ensure the detection of any non-UV active impurities, it is advisable to subsequently use a chemical stain such as iodine vapor or potassium permanganate .
By systematically optimizing the mobile phase and employing appropriate visualization techniques, researchers can confidently and efficiently assess the purity of 4-Bromo-5-chloroquinazoline, ensuring the integrity of their synthetic work and the quality of their final products.
EDVOTEK. Principles of Thin Layer Chromatography. [Link]
University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]
University of Victoria. Thin layer chromatography Thin layer chromatography (tlc) is an analytical technique for determining the composition of a mixtur. [Link]
University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]
Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
ResearchGate. (2025, August 6). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. [Link]
PMC. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. [Link]
PMC. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]
Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]
ResearchGate. (2013, September 6). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]
PrepChem.com. Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. [Link]
Organic Chemistry Portal. Synthesis of quinazolines. [Link]
Heliyon. (2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]
Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]
PMC. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
Eurekaselect. (2020, November 27). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]
RSC Publishing. (2022, October 18). Transition metal(II) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline. [Link]
ResearchGate. Quinazoline‐Assisted ortho‐Halogenation with N‐Halosuccinimides through Pd(II)‐Catalyzed C(sp)−H Activation. [Link]
PMC - NIH. Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]
ResearchGate. Comparative study of different TLC-image analysis methods for quantitative evaluation of parabens in pharmaceutical suspensions. [Link]
Executive Summary: The Halogenated Directive Disposal of 4-Bromo-5-chloroquinazoline (and its structural isomers) requires strict adherence to halogenated organic waste protocols .[1] Unlike standard organic waste, the p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Halogenated Directive
Disposal of 4-Bromo-5-chloroquinazoline (and its structural isomers) requires strict adherence to halogenated organic waste protocols .[1] Unlike standard organic waste, the presence of both bromine and chlorine atoms on the quinazoline ring necessitates high-temperature incineration with specific flue gas scrubbing capabilities to neutralize corrosive byproducts (HBr, HCl).[1]
Core Operational Rule: Never commingle this compound with non-halogenated solvents or aqueous streams.[1][2] Cross-contamination exponentially increases disposal costs and creates potential reactivity hazards during bulk consolidation.[1]
Hazard Profile & Decision Logic
Before initiating disposal, you must validate the waste profile.[1][2] This compound is a functionalized heteroaromatic halide , meaning it carries distinct toxicity and reactivity risks.[1]
Parameter
Critical Data
Operational Implication
Hazard Class
Irritant / Toxic (Oral)
H302, H315, H319, H335 : Full PPE (Nitrile gloves, lab coat, goggles) is mandatory.[1]
Reactivity
Stable Solid
Compatible with standard organic solvents (DCM, DMSO) but incompatible with strong oxidizers and strong bases.[1]
Combustion
Releases HCl, HBr, NOx
Do not autoclave. Must be incinerated in a facility equipped with acid gas scrubbers.[1]
RCRA Status
Not P/U Listed (typically)
Treat as Hazardous Waste based on toxicity characteristics.[1]
Disposal Workflow: The Decision Matrix
The following logic gate determines the correct waste stream for your specific situation.
Figure 1: Operational decision tree for segregating solid vs. liquid halogenated quinazoline waste.
Detailed Protocols
Protocol A: Solid Waste Disposal (Pure Substance or Contaminated Solids)
Incompatible: Strong acids/bases (neutralize first if necessary).[1]
Segregation: Pour into the Halogenated Solvent Waste carboy.
Why? Mixing halogenated waste with non-halogenated waste (like Acetone/Ethanol) forces the entire volume to be treated as halogenated, significantly increasing disposal costs [1].[1]
Headspace Rule: Leave at least 10% headspace in the container to allow for vapor expansion.[1]
Cap Integrity: Ensure the cap is vented (if available) or tightly sealed but checked weekly for pressure buildup.[1]
Emergency Spill Response
If a spill occurs outside of a fume hood:
Evacuate & Ventilate: Clear the immediate area.[1][4] Dust from this compound is a respiratory irritant.[1]
PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 (or P100) respirator if dust is visible.[1]
Containment:
Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a bag.[1]
Liquids: Absorb with an inert material (Vermiculite or Chemizorb®).[1] Do not use sawdust (combustible).[1]
Decontamination: Wipe the surface with a dilute surfactant solution (soap/water) followed by an isopropanol wipe.[1] Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).[1]
References
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] Washington (DC): National Academies Press (US); 2011.[1] Chapter 8: Management of Waste.
Safety Data Sheet (SDS) - 4-Bromo-5-chloroquinazoline . Fisher Scientific.[1] (Search CAS: 1260877-11-9 for specific vendor SDS).
EPA Hazardous Waste Codes (RCRA) . U.S. Environmental Protection Agency.[1] Defining Hazardous Waste: Listed and Characteristic Wastes.